Product packaging for HT1171(Cat. No.:CAS No. 192880-96-9)

HT1171

Cat. No.: B3340036
CAS No.: 192880-96-9
M. Wt: 244.3 g/mol
InChI Key: ILBBOKHACYTXRK-UHFFFAOYSA-N
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Description

HT1171 is a selective, irreversible suicide-substrate inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, a validated drug target essential for the pathogen's survival under nitroxidative stress within the host . This oxathiazol-2-one compound demonstrates remarkable selectivity, potently inhibiting the mycobacterial proteasome while largely sparing the human homolog, a key advantage for research into species-specific antibacterial agents . Its mechanism involves cyclo-carbonylating the active site threonine (Thr1) of the Mtb proteasome. Major conformational changes then protect the inhibitor-enzyme intermediate from hydrolysis, leading to the formation of a stable oxazolidin-2-one adduct and preventing the regeneration of active protease . In research applications, this compound has shown the ability to kill non-replicating Mtb, especially in synergy with nitric oxide, a condition relevant to the host's immune response . Its research value is highlighted by its potent mycobactericidal activity and its role in validating the Mtb proteasome as a therapeutic target for combating drug-resistant tuberculosis infections . Computational studies have further confirmed its robust binding interactions with the proteasome active site, involving key amino acid residues such as Thr1, Arg19, and Gly47 . This compound is For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O4S2 B3340036 HT1171 CAS No. 192880-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBBOKHACYTXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C2=NSC(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426697
Record name 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192880-96-9
Record name 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HT1171
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Foundational & Exploratory

The Mechanism of Action of HT1171 on the Mycobacterium tuberculosis Proteasome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of HT1171, a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. This document collates available quantitative data, details key experimental methodologies, and visualizes the inhibitor's mechanism and associated experimental workflows.

Introduction to the Mtb Proteasome as a Therapeutic Target

The proteasome is a critical multi-subunit proteolytic complex responsible for intracellular protein degradation. In Mycobacterium tuberculosis, the proteasome is essential for survival, particularly under conditions of nitrosative stress encountered within the host, making it a validated target for the development of new anti-tubercular agents.[1][2] Unlike eukaryotes, which possess a complex ubiquitin-proteasome system, Mtb utilizes a simpler prokaryotic ubiquitin-like protein (Pup) to tag proteins for degradation in a process called pupylation.[2][3][4] Inhibition of the Mtb proteasome disrupts this crucial pathway, leading to the accumulation of damaged or misfolded proteins and ultimately, bacterial cell death, especially in non-replicating persistent bacteria.

This compound: A Selective Inhibitor of the Mtb Proteasome

This compound is an oxathiazol-2-one derivative identified as a potent and highly selective inhibitor of the Mtb proteasome. Its selectivity for the mycobacterial proteasome over the human homolog is a key characteristic, making it a promising candidate for therapeutic development with a potentially wide therapeutic window.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity and Cellular Toxicity of this compound

ParameterValueCell/OrganismReference
MIC90 2 µg/mLM. tuberculosis H37Rv
MIC 4 µg/mLM. tuberculosis H37Rv
Inhibition of human hepatocyte (L02) viability 53.8% at 100 µMHuman
Toxicity to mammalian cells No apparent toxicity up to 75 µMMonkey epithelial cells, Human macrophages

Table 2: Biochemical and Biophysical Parameters of this compound Inhibition

ParameterValueTargetReference
Binding Energy (Monomer) -5.83 kcal/molMtb proteasome β-subunit
Binding Energy (Dimer) -5.97 kcal/molMtb proteasome β-subunit dimer
Selectivity (Mtb vs. Human proteasome) >1000-foldProteasomes

Mechanism of Action of this compound

This compound acts as a competitive, irreversible, suicide-substrate inhibitor of the Mtb proteasome. The mechanism involves a covalent modification of the active site threonine (Thr1) of the β-subunits.

The proposed mechanism unfolds as follows:

  • Binding: this compound, as an oxathiazol-2-one, binds to the active site of the Mtb proteasome's β-subunit. This binding is competitive with the proteasome's natural substrates.

  • Nucleophilic Attack: The hydroxyl group of the active site Thr1 residue performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring.

  • Covalent Modification (Cyclo-carbonylation): This attack leads to the opening of the oxathiazol-2-one ring and the formation of a covalent bond, resulting in the cyclo-carbonylation of the Thr1 residue. This modification adds a mass of 26 Da to the N-terminal heptapeptide of the β-subunit.

  • Conformational Change: The covalent modification induces a major and unprecedented conformational change in the substrate-binding pocket of the Mtb proteasome.

  • Irreversible Inhibition: This conformational change protects the inhibitor-enzyme intermediate from hydrolysis, preventing the regeneration of the active protease and leading to irreversible inhibition. The final product is an oxazolidin-2-one.

The high selectivity of this compound for the Mtb proteasome is attributed to differences in the residues outside the active site that stabilize the conformational changes upon inhibitor binding. These residues are not conserved between the mycobacterial and human proteasomes.

Key Interacting Residues

Computational docking studies and crystallographic data have identified several key amino acid residues of the Mtb proteasome β-subunit that interact with this compound:

  • Covalent Bonding: Thr1

  • Hydrogen Bonding and Hydrophobic Interactions: Arg19, Ser20, Thr21, Val31, and Ala49

dot

HT1171_Mechanism_of_Action cluster_proteasome Mtb Proteasome Active Site Active_Site β-subunit Active Site (Thr1) Binding Competitive Binding Active_Site->Binding Substrate_Pocket Substrate Binding Pocket Conformation Conformational Change Substrate_Pocket->Conformation This compound This compound (Oxathiazol-2-one) This compound->Binding Attack Nucleophilic Attack by Thr1-OH Binding->Attack Modification Covalent Modification (Cyclo-carbonylation) Attack->Modification Modification->Conformation Inhibited_Proteasome Irreversibly Inhibited Proteasome (Oxazolidin-2-one adduct) Conformation->Inhibited_Proteasome

Caption: Mechanism of this compound action on the Mtb proteasome.

Experimental Protocols

The following sections outline the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Proteasome Activity Assay

This assay is used to determine the inhibitory activity of compounds like this compound against the Mtb proteasome.

Principle: The assay measures the cleavage of a fluorogenic peptide substrate by the proteasome. The release of the fluorescent aminomethylcoumarin (AMC) group is monitored over time.

Materials:

  • Recombinant Mtb 20S proteasome (wild-type or open-gate mutant)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC or Ac-YQW-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, 0.035% SDS, pH 7.5)

  • This compound (or other inhibitors) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the Mtb proteasome to each well to a final concentration of ~0.2-0.5 nM.

  • Add the diluted this compound or DMSO (as a control) to the wells and pre-incubate for a specified time (e.g., 1-3 hours) at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to a final concentration of ~50 µM.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes at 37°C.

  • Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Proteasome_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Mtb Proteasome - this compound dilutions - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Dispense Assay Buffer, Proteasome, and this compound into 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence over time Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the Mtb proteasome activity assay.

Mass Spectrometry for Covalent Modification Analysis

This method is used to confirm the covalent modification of the proteasome by this compound.

Principle: The Mtb proteasome is treated with this compound, followed by proteolytic digestion (e.g., with trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any mass shifts corresponding to the covalent adduct.

Protocol:

  • Incubate purified Mtb proteasome with an excess of this compound for several hours. A control sample is incubated with DMSO.

  • Denature the proteasome and reduce and alkylate the cysteine residues.

  • Digest the proteasome with trypsin overnight at 37°C.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the Mtb proteasome β-subunit sequence, including a variable modification of +26 Da on the N-terminal threonine to identify the cyclo-carbonylated peptide.

dot

Mass_Spectrometry_Workflow Start Start Incubate Incubate Mtb Proteasome with this compound or DMSO Start->Incubate Denature_Digest Denature, Reduce, Alkylate, and Digest with Trypsin Incubate->Denature_Digest LC_MSMS LC-MS/MS Analysis of Peptides Denature_Digest->LC_MSMS Data_Analysis Database Search for Modified Peptides (+26 Da on Thr1) LC_MSMS->Data_Analysis Identify_Modification Identify Covalent Modification Data_Analysis->Identify_Modification End End Identify_Modification->End

Caption: Workflow for identifying covalent modification by mass spectrometry.

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mtb proteasome in complex with this compound, providing atomic-level details of the interaction.

Principle: Crystals of the Mtb proteasome are grown and then soaked with this compound. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.

Protocol:

  • Purify the Mtb 20S proteasome.

  • Grow crystals of the proteasome using vapor diffusion (hanging or sitting drop) method.

  • Soak the crystals in a solution containing this compound.

  • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure by molecular replacement using a known proteasome structure as a model (e.g., PDB ID: 2FHG).

  • Refine the model against the experimental data and build the this compound-modified Thr1 residue into the electron density map. The crystal structure of the Mtb proteasome modified by this compound is available under PDB ID: 3H6F.

Conclusion

This compound is a potent and selective suicide-substrate inhibitor of the Mycobacterium tuberculosis proteasome. Its mechanism of action involves the irreversible cyclo-carbonylation of the active site Thr1 residue, leading to a significant conformational change that inactivates the enzyme. The high selectivity of this compound for the Mtb proteasome over its human counterpart makes it an attractive lead compound for the development of novel anti-tubercular therapeutics that target non-replicating bacteria. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this and other Mtb proteasome inhibitors.

References

HT1171: A Technical Guide to a Selective Mycobacterium tuberculosis Proteasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome, a critical enzyme for the bacterium's survival and pathogenesis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and biological evaluation are outlined, alongside a discussion of its mechanism of action and the downstream effects of proteasome inhibition in M. tuberculosis. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-tuberculosis therapeutics.

Chemical Structure and Identification

This compound, systematically named 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one, is a heterocyclic compound containing a thiophene and an oxathiazolone ring system.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one
Molecular Formula C₇H₄N₂O₄S₂
CAS Number 192880-96-9
PubChem CID 7012853
InChI InChI=1S/C7H4N2O4S2/c1-3-4(9(11)12)2-5(14-3)6-8-15-7(10)13-6/h2H,1H3
InChIKey ILBBOKHACYTXRK-UHFFFAOYSA-N
SMILES CC1=C(C=C(S1)C2=NOC(=O)S2)--INVALID-LINK--[O-]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 244.25 g/mol PubChem
XLogP3-AA 1.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 243.9616PubChem
Monoisotopic Mass 243.9616PubChem
Topological Polar Surface Area 114 ŲPubChem
Heavy Atom Count 15PubChem
Formal Charge 0PubChem
Complexity 425PubChem

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the Mycobacterium tuberculosis 20S proteasome. This enzyme is essential for the bacterium's ability to survive under various stress conditions, including the nitrosative stress imposed by the host immune system. Inhibition of the proteasome leads to the accumulation of damaged or misfolded proteins, ultimately resulting in bacterial cell death.

Table 3: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueReference
MIC₉₀ (H37Rv) 2 µg/mL[1](--INVALID-LINK--)

Studies have shown that oxathiazol-2-one compounds like this compound act as suicide-substrate inhibitors, forming a covalent adduct with the active site threonine of the mycobacterial proteasome. This mechanism contributes to their high potency and selectivity. The structural differences between the mycobacterial and human proteasomes are believed to be the basis for this compound's selectivity, making it a promising candidate for anti-tuberculosis drug development with a potentially favorable safety profile.

Signaling Pathways Affected by this compound

The primary signaling pathway disrupted by this compound is the Pup-proteasome system (PPS) in Mycobacterium tuberculosis. This system is analogous to the ubiquitin-proteasome system in eukaryotes and is crucial for protein degradation and recycling.

G Pup-Proteasome System (PPS) and Inhibition by this compound cluster_0 Mycobacterium tuberculosis Cell Protein Cellular Proteins Pup_Protein Pupylated Protein Protein->Pup_Protein Pupylation Pup Pup (Prokaryotic ubiquitin-like protein) Pup->Pup_Protein Mpa Mpa (Mycobacterial proteasome ATPase) Pup_Protein->Mpa Recognition Proteasome 20S Proteasome Mpa->Proteasome Unfolding & Translocation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis Accumulated_Proteins Accumulation of Damaged Proteins This compound This compound This compound->Proteasome Inhibition Cell_Stress Cellular Stress (e.g., Nitrosative Stress) Cell_Stress->Protein Causes Damage Cell_Death Bacterial Cell Death Cell_Stress->Cell_Death Induces Accumulated_Proteins->Cell_Death Toxicity

This compound inhibits the M. tuberculosis proteasome, leading to cell death.

Inhibition of the proteasome by this compound leads to the accumulation of pupylated proteins and other damaged proteins. This accumulation is particularly detrimental under conditions of cellular stress, such as the oxidative and nitrosative stress encountered within the host macrophage, ultimately leading to bacterial cell death.

Experimental Protocols

Synthesis of 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one (this compound)

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general method for the synthesis of related 5-substituted-1,3,4-oxadiazole-2-thiols can be adapted. The synthesis of the 1,3,4-oxathiazol-2-one ring system typically involves the cycloaddition of a nitrile with chlorocarbonylsulfenyl chloride. A plausible synthetic route for this compound would likely start from 5-methyl-4-nitrothiophene-2-carbonitrile.

General Synthetic Workflow (Hypothesized):

G Hypothesized Synthesis Workflow for this compound StartingMaterial 5-methyl-4-nitrothiophene- 2-carboxamide Intermediate1 5-methyl-4-nitrothiophene- 2-carbonitrile StartingMaterial->Intermediate1 Dehydration This compound This compound Intermediate1->this compound Cycloaddition Reagent1 Dehydrating Agent (e.g., POCl₃) Reagent2 Chlorocarbonylsulfenyl Chloride (ClC(O)SCl)

A possible synthetic route for this compound.

Note: This is a generalized and hypothesized protocol. Researchers should consult the primary literature on the synthesis of 1,3,4-oxathiazol-2-ones for detailed reaction conditions and safety precautions.

Mycobacterium tuberculosis Proteasome Inhibition Assay

The activity of this compound against the M. tuberculosis proteasome can be assessed using a fluorogenic peptide substrate. The following is a general protocol that can be adapted for this purpose.

Materials:

  • Purified M. tuberculosis 20S proteasome

  • This compound (dissolved in DMSO)

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 0.03% (w/v) SDS)

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to the desired concentrations.

  • In a 96-well plate, add a fixed amount of purified M. tuberculosis 20S proteasome to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Proteasome Inhibition Assay:

G Workflow for M. tuberculosis Proteasome Inhibition Assay PrepareReagents Prepare Reagents (Proteasome, this compound, Substrate, Buffer) PlateSetup Set up 96-well plate with Proteasome and this compound dilutions PrepareReagents->PlateSetup Incubation Incubate at 37°C PlateSetup->Incubation AddSubstrate Add Fluorogenic Substrate Incubation->AddSubstrate MeasureFluorescence Measure Fluorescence over time AddSubstrate->MeasureFluorescence DataAnalysis Calculate IC₅₀ MeasureFluorescence->DataAnalysis

A typical workflow for assessing proteasome inhibition.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tuberculosis drugs. Its high potency and selectivity for the Mycobacterium tuberculosis proteasome, a validated drug target, make it an attractive candidate for further investigation. This technical guide provides a foundational understanding of this compound's chemical and biological properties, along with methodologies for its study. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to optimize its structure for improved therapeutic potential.

References

HT1171: A Selective Inhibitor of the Mycobacterium tuberculosis Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Abstract

Tuberculosis remains a formidable global health challenge, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). The Mtb proteasome is a validated therapeutic target, essential for the bacterium's survival and persistence, particularly in non-replicating states that are tolerant to conventional antibiotics. This document provides a comprehensive technical overview of HT1171, a potent and selective inhibitor of the Mtb proteasome. This compound, an oxathiazol-2-one compound, acts as a suicide-substrate inhibitor, offering a promising mechanism for the development of novel anti-tubercular agents. This guide details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes its molecular interactions and experimental workflows.

Introduction

The Mtb 20S proteasome is a critical component of the prokaryotic ubiquitin-like protein (Pup) proteasome system (PPS), which is responsible for degrading damaged or unnecessary proteins.[1][2] This system is vital for Mtb to withstand host-derived stresses, such as nitric oxide, and to maintain long-term viability during latent infection.[1] Unlike eukaryotes, which rely on the ubiquitin-proteasome system, the bacterial PPS presents a distinct target. This compound has emerged as a lead compound that selectively inhibits the Mtb proteasome with high efficacy, while sparing the human proteasome, thereby suggesting a favorable therapeutic window.[3]

Mechanism of Action

This compound is a mechanism-based, irreversible inhibitor that covalently modifies the active site of the Mtb 20S proteasome. The core mechanism involves the following key steps:

  • Binding: this compound binds to the active site of the proteasome's β-subunits. This binding is competitive with peptide substrates.

  • Covalent Attack: The active site N-terminal threonine (Thr1) residue of the β-subunit performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring of this compound.

  • Cyclo-carbonylation: This attack leads to the opening of the ring and the formation of a stable covalent bond, a process known as cyclo-carbonylation. This results in the formation of an oxazolidin-2-one ring adducted to the Thr1 residue.

  • Conformational Change: The modification induces a major conformational change in a critical loop near the active site. This structural rearrangement protects the inhibitor-enzyme intermediate from hydrolysis, preventing the regeneration of the active protease and ensuring irreversible inhibition.

The selectivity of this compound for the Mtb proteasome over its human homolog is attributed to non-conserved residues outside the active site that stabilize the conformational changes necessary for irreversible inhibition.

Signaling Pathway Diagram

The following diagram illustrates the Mtb Pup-Proteasome System and the inhibitory action of this compound.

HT1171_Mechanism cluster_PPS Mtb Pup-Proteasome System (PPS) cluster_Inhibition Inhibition by this compound Protein Protein Substrate PafA PafA (Pup Ligase) Protein->PafA PupGln Pup-Gln Dop Dop PupGln->Dop Deamidation PupGlu Pup-Glu Dop->PupGlu PupGlu->PafA PupylatedProtein Pupylated Protein PafA->PupylatedProtein Pupylation (on Lysine) Mpa Mpa (ATPase) PupylatedProtein->Mpa Recognition UnfoldedProtein Unfolded Protein Mpa->UnfoldedProtein Unfolding (ATP) Proteasome Mtb 20S Proteasome UnfoldedProtein->Proteasome Translocation Peptides Degraded Peptides Proteasome->Peptides Degradation InactiveProteasome Inactive Proteasome (Covalently Modified) This compound This compound This compound->Proteasome Irreversible Inhibition (Cyclo-carbonylation of Thr1)

Caption: The Mtb Pup-Proteasome System and its inhibition by this compound.

Quantitative Data Summary

The activity of this compound has been characterized through various in vitro and cellular assays. The key quantitative findings are summarized below.

Table 1: In Vitro and Cellular Activity of this compound
ParameterValueOrganism/SystemNotesReference(s)
MIC 4 µg/mLM. tuberculosis H37RvMinimum Inhibitory Concentration.
MIC90 2 µg/mLM. tuberculosis H37RvConcentration to inhibit 90% of growth.
Proteasome Inhibition ~90%Intact M. bovis BCGAt 50 µM concentration after 4 hours.
Binding Energy (Monomer) -5.83 kcal/molMtb Proteasome (in silico)Computationally derived binding energy.
Binding Energy (Dimer) -5.97 kcal/molMtb Proteasome (in silico)Computationally derived binding energy.
Table 2: Selectivity and Cytotoxicity of this compound
ParameterValueOrganism/SystemNotesReference(s)
Selectivity Ratio >1000-foldMtb vs. Human ProteasomeThis compound is >1000x more effective against the Mtb proteasome.
Hepatocyte Inhibition 53.8%Human Hepatocytes (L02)At 100 µM concentration.
Mammalian Cell Toxicity No apparent toxicityMonkey Epithelial CellsUp to 75 µM.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments used to characterize this compound.

Mtb Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method for determining the MIC of compounds against M. tuberculosis H37Rv.

  • Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.2% glycerol.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture with sterile water to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 to achieve a final inoculum density of approximately 1.5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions of the stock solution in supplemented 7H9 broth in a 96-well microtiter plate to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% and should be consistent across all wells.

  • Assay Procedure:

    • Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Include a drug-free growth control (inoculum + medium with DMSO) and a sterility control (medium only).

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

    • Alternatively, a redox indicator like resazurin can be added. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.

Mtb Proteasome Activity Assay (in vitro)

This protocol describes a fluorometric assay to measure the proteolytic activity of the purified Mtb 20S proteasome.

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂.

    • Enzyme: Purified Mtb 20S proteasome.

    • Substrate: Fluorogenic peptide substrate, such as Suc-LLVY-AMC or Ac-YQW-AMC, dissolved in DMSO.

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the purified Mtb 20S proteasome (e.g., 0.2-0.5 nM final concentration) to the assay buffer.

    • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

    • Incubate the enzyme with the inhibitor for a defined period (e.g., 30-60 minutes) at 37°C to allow for binding and inhibition.

    • Initiate the reaction by adding the fluorogenic substrate (e.g., 50 µM final concentration).

    • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 350/440 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot percent inhibition against inhibitor concentration to calculate the IC₅₀ value.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a human cell line, such as the L02 normal human hepatocyte line.

  • Cell Culture:

    • Culture L02 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Procedure:

    • Seed the L02 cells into a 96-well plate at a density of approximately 5.0 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (e.g., 0.5% DMSO in medium) and a no-cell blank.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Measurement:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.

    • Plot percent viability against this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of a selective Mtb proteasome inhibitor like this compound.

Workflow cluster_Discovery Discovery & Primary Screening cluster_Characterization Hit Characterization cluster_Cellular Cellular & Whole-Organism Activity cluster_Safety Safety & Structural Studies A1 Compound Library Screening A2 In Vitro Mtb Proteasome Activity Assay (HTS) A1->A2 A3 Identify Primary Hits A2->A3 B1 Determine IC50 (Mtb Proteasome) A3->B1 B2 Determine IC50 (Human Proteasome) A3->B2 B3 Calculate Selectivity Index B1->B3 B4 Kinetic Analysis (Mechanism of Inhibition) B1->B4 D2 Co-crystallography with Mtb Proteasome B1->D2 B2->B3 C1 Mtb MIC Determination (H37Rv) B3->C1 D1 Mammalian Cell Cytotoxicity Assay (CC50) B3->D1 C2 Activity in Non-Replicating Mtb (e.g., under NO stress) C1->C2 C3 Intracellular Proteasome Inhibition Assay (e.g., in BCG) C1->C3 D3 Determine Binding Mode D2->D3

Caption: A generalized workflow for Mtb proteasome inhibitor characterization.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its potent, selective, and irreversible inhibition of the Mtb proteasome validates this enzyme as a high-value target. The data and protocols presented in this guide offer a technical foundation for researchers and drug developers working to advance this compound or similar compounds. Further optimization of this chemical scaffold could lead to the development of clinical candidates capable of shortening tuberculosis treatment regimens and combating drug-resistant infections. The detailed structural understanding of the this compound-proteasome interaction provides a clear roadmap for future structure-based drug design efforts.

References

The Role of HT1171 in Inhibiting Non-replicating Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses the remarkable ability to enter a non-replicating state, rendering it tolerant to many conventional antibiotics and posing a significant challenge to effective treatment. This technical guide provides an in-depth analysis of HT1171, an oxathiazol-2-one compound, and its potent inhibitory activity against non-replicating Mtb. By selectively targeting the mycobacterial proteasome, this compound presents a promising strategy for eradicating persistent bacterial populations. This document details the mechanism of action of this compound, summarizes key quantitative efficacy data, outlines relevant experimental protocols for assessing its activity, and provides visual representations of its mode of action and experimental workflows.

Introduction: The Challenge of Non-Replicating Mtb

The persistence of Mycobacterium tuberculosis (Mtb) in a dormant or non-replicating state is a major obstacle to the global control of tuberculosis.[1] These persistent bacteria can survive for extended periods in the host and are phenotypically resistant to many frontline anti-tubercular drugs that primarily target processes essential for active replication.[1] Eradicating these non-replicating populations is crucial for shortening treatment durations and preventing disease relapse. This has spurred research into novel therapeutic agents that are effective against these persistent forms of Mtb.

This compound has emerged as a promising lead compound due to its selective and potent activity against non-replicating Mtb. This guide will explore the technical details of its function and the methodologies used to evaluate its efficacy.

Mechanism of Action: Selective Inhibition of the Mtb Proteasome

This compound is a member of the oxathiazol-2-one class of compounds and functions as a selective, irreversible inhibitor of the Mtb proteasome.[1] The proteasome is a critical cellular machine responsible for protein degradation, and in Mtb, it plays a vital role in surviving the stresses encountered within the host, such as nitric oxide exposure.[2][3]

The mechanism of inhibition involves a "suicide-substrate" approach where this compound cyclo-carbonylates the active site threonine (Thr1) of the Mtb proteasome's β-subunit. This covalent modification leads to the irreversible inactivation of the proteasome. A key feature of this compound is its remarkable selectivity for the mycobacterial proteasome over its human counterpart. This selectivity is attributed to differences in the residues surrounding the active site, which in the Mtb proteasome, stabilize the inhibitor-enzyme intermediate, preventing its hydrolysis and leading to the formation of a stable oxazolidin-2-one. This high degree of selectivity minimizes the potential for host cell toxicity, a critical attribute for any new anti-infective agent.

Signaling Pathway of this compound Action

The inhibition of the Mtb proteasome by this compound leads to the accumulation of damaged or misfolded proteins within the bacterial cell, ultimately resulting in cell death, particularly under stress conditions that induce a non-replicating state.

HT1171_Mechanism cluster_Mtb_Cell Mycobacterium tuberculosis Cell cluster_Host_Stress Host-like Stress Conditions (e.g., Nitric Oxide) This compound This compound Proteasome Mtb Proteasome (PrcBA) This compound->Proteasome Irreversible Inhibition (Cyclo-carbonylation of Thr1) DamagedProteins Accumulation of Damaged Proteins Proteasome->DamagedProteins Protein Degradation Blocked CellDeath Cell Death DamagedProteins->CellDeath Leads to Stress Nitric Oxide (NO) Stress->DamagedProteins Induces Protein Damage

Figure 1. Mechanism of this compound-mediated inhibition of non-replicating Mtb.

Quantitative Data on the Efficacy of this compound

The efficacy of this compound and related oxathiazol-2-ones has been quantified through various in vitro assays. The following tables summarize the key findings.

Compound Concentration (μM) Assay Result Reference
This compound & GL550Proteasome Activity in intact M. bovis BCG~90% inhibition
Bortezomib50Proteasome Activity in intact M. bovis BCG52% inhibition
GL525Proteasome Activity in intact M. bovis BCG (4-hour exposure)>80% reduction
GL550Proteasome Activity in intact M. bovis BCG (~15 min exposure)~50% reduction
This compound & GL5Not SpecifiedSelectivity (Mtb proteasome vs. human proteasome)>1000-fold more effective against Mtb proteasome

Table 1: Inhibition of Mycobacterial Proteasome Activity

Compound Condition Duration Result (Log10 CFU Reduction) Reference
This compound & GL5Non-replicating Mtb (induced by Nitric Oxide)4 days1.5 - 2.5

Table 2: Bactericidal Activity against Non-Replicating Mtb

Experimental Protocols

The evaluation of compounds like this compound against non-replicating Mtb requires specialized in vitro models that mimic the conditions encountered by the bacteria within the host.

General Workflow for Testing Inhibitors against Non-Replicating Mtb

Experimental_Workflow start Start: Mtb Culture induce_dormancy Induce Non-Replicating State (e.g., Hypoxia, Nutrient Starvation, NO) start->induce_dormancy add_compound Add this compound (at various concentrations) induce_dormancy->add_compound incubate Incubate under Non-Replicating Conditions add_compound->incubate assess_viability Assess Viability (CFU Counting, Resazurin Assay, etc.) incubate->assess_viability end End: Determine Efficacy assess_viability->end

Figure 2. General experimental workflow for assessing this compound efficacy.

The Wayne Model of Hypoxia-Induced Non-Replication

The Wayne model is a widely used method to induce a state of non-replicating persistence in Mtb through the gradual depletion of oxygen.

Protocol:

  • Culture Preparation: Mtb is inoculated into a sealed tube or vial with a defined headspace-to-medium ratio. Dubos broth base is often used as the culture medium.

  • Oxygen Depletion: As the bacteria replicate, they consume the available oxygen, creating a gradual shift to a hypoxic environment. Methylene blue can be included as an indicator of oxygen depletion.

  • Induction of Non-Replicating Persistence (NRP): The culture enters two distinct stages of non-replication: NRP Stage 1 (microaerophilic) and NRP Stage 2 (anaerobic).

  • Compound Addition: this compound is added to the cultures once they have entered the desired NRP stage.

  • Viability Assessment: After a defined incubation period, bacterial viability is assessed, typically by plating serial dilutions on solid media and counting Colony Forming Units (CFUs).

Nutrient Starvation Model

This model mimics the nutrient-limited environment that Mtb may encounter within a granuloma.

Protocol:

  • Culture Preparation: Mid-log phase Mtb cultures are harvested and washed to remove residual nutrients.

  • Induction of Starvation: The bacterial pellet is resuspended in a nutrient-free buffer, such as phosphate-buffered saline (PBS).

  • Incubation: The culture is incubated under these starvation conditions for an extended period (e.g., several weeks) to induce a non-replicating state.

  • Compound Addition: this compound is added to the starved cultures.

  • Viability Assessment: Viability is determined by CFU counting or other appropriate methods.

Nitric Oxide (NO) Stress Model

This model simulates the exposure of Mtb to reactive nitrogen intermediates produced by the host immune system.

Protocol:

  • Culture Preparation: Mtb is cultured in a suitable medium, such as Sauton's medium.

  • Induction of NO Stress: A nitric oxide donor, such as DETA-NO, is added to the culture to generate a sustained release of NO. The concentration of the NO donor is chosen to induce a state of non-replication without being immediately bactericidal.

  • Compound Addition: this compound is added concurrently with or after the addition of the NO donor.

  • Viability Assessment: The number of viable bacteria is quantified over time using CFU enumeration.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel anti-tubercular agents that target non-replicating Mtb. Its selective and irreversible inhibition of the mycobacterial proteasome provides a validated mechanism for killing persistent bacteria. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other proteasome inhibitors.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the activity of this compound in animal models of tuberculosis to determine its potential for clinical translation.

  • Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Combination therapy: Investigating the synergistic potential of this compound with existing anti-tubercular drugs to develop shorter and more effective treatment regimens.

By further elucidating the role of this compound and the broader class of proteasome inhibitors, the scientific community can move closer to developing transformative therapies for tuberculosis.

References

In-Depth Technical Guide to HT1171: A Selective Inhibitor of the Mycobacterium tuberculosis Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of HT1171, a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. This document is intended for researchers and professionals involved in the discovery and development of novel anti-tubercular agents.

Core Compound Data

This compound is a small molecule belonging to the oxathiazol-2-one class of compounds. It has demonstrated significant promise as a selective inhibitor of the Mtb proteasome, a critical enzyme for the survival and pathogenesis of the tuberculosis-causing bacterium.

PropertyValueReference
CAS Number 192880-96-9[1][2]
Molecular Formula C7H4N2O4S2[1][2]
Molecular Weight 244.25 g/mol [3]
IUPAC Name 5-(5-methyl-4-nitrothiophen-2-yl)-1,3,4-oxathiazol-2-one

Mechanism of Action: Suicide-Substrate Inhibition

This compound functions as a selective suicide-substrate inhibitor of the Mtb 20S proteasome. Its mechanism involves a covalent and irreversible modification of the active site of the protease.

The key steps in the mechanism of action are:

  • Binding to the Active Site: this compound competitively binds to the active site of the Mtb proteasome.

  • Nucleophilic Attack: The hydroxyl group of the N-terminal threonine residue (Thr1) in the β-subunit of the proteasome performs a nucleophilic attack on the carbonyl group of the oxathiazol-2-one ring of this compound.

  • Cyclo-carbonylation: This attack leads to the opening of the oxathiazol-2-one ring and the formation of a covalent bond, resulting in the cyclo-carbonylation of the Thr1 residue.

  • Irreversible Inactivation: This covalent modification causes major conformational changes in the proteasome, which protect the inhibitor-enzyme intermediate from hydrolysis. This prevents the regeneration of the active protease, leading to its irreversible inactivation.

The selectivity of this compound for the mycobacterial proteasome over its human homolog is attributed to differences in the residues outside the active site. These non-conserved residues stabilize the conformational changes induced by the inhibitor in the Mtb proteasome, a process that is not favored in the human proteasome.

Signaling Pathway: The Pup-Proteasome System

In Mycobacterium tuberculosis, proteins are targeted for degradation by the proteasome through a post-translational modification pathway known as pupylation. This pathway is functionally analogous to the ubiquitin-proteasome system in eukaryotes but is biochemically distinct. This compound directly inhibits the final step of this pathway, the proteasome itself.

The pupylation pathway proceeds as follows:

  • Pup Deamidation: The process begins with the deamidation of the C-terminal glutamine of the Prokaryotic ubiquitin-like protein (Pup) to glutamate by the enzyme deamidase of Pup (Dop).

  • Pup Ligation: The Pup ligase, PafA (Proteasome accessory factor A), catalyzes the formation of an isopeptide bond between the C-terminal glutamate of Pup and a lysine residue on the substrate protein.

  • Proteasomal Degradation: The "pupylated" substrate is then recognized by the Mtb proteasome, leading to its unfolding and degradation.

This compound's inhibition of the proteasome leads to the accumulation of pupylated proteins, which can be toxic to the bacterial cell and contribute to its demise.

Pup_Proteasome_Pathway cluster_pupylation Pupylation Pathway cluster_degradation Proteasomal Degradation Pup_Gln Pup-Gln Pup_Glu Pup-Glu Pup_Gln->Pup_Glu Deamidation Pup_Substrate Pupylated Substrate Pup_Glu->Pup_Substrate Substrate Substrate Protein Substrate->Pup_Substrate Ligation Mtb_Proteasome Mtb 20S Proteasome Pup_Substrate->Mtb_Proteasome Recognition & Unfolding Dop Dop (Deamidase) PafA PafA (Ligase) Degraded_Products Degraded Peptides Mtb_Proteasome->Degraded_Products Degradation This compound This compound This compound->Mtb_Proteasome Inhibition

Caption: The Pup-Proteasome degradation pathway in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of Mtb proteasome inhibitors like this compound.

In Vitro Mtb Proteasome Inhibition Assay

This assay is used to determine the potency of this compound against the purified Mtb proteasome.

Materials:

  • Purified recombinant Mtb 20S proteasome

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC or Ac-YQW-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the Mtb 20S proteasome to the assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of substrate hydrolysis for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of this compound against mammalian cell lines to determine its selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Absorbance plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

LC-MS/MS Analysis of this compound Adduct Formation

This method is used to confirm the covalent binding of this compound to the Mtb proteasome and identify the site of modification.

Materials:

  • Purified Mtb 20S proteasome

  • This compound

  • Denaturing and reducing agents (e.g., urea, DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system (e.g., a high-resolution mass spectrometer coupled to a nano-liquid chromatography system)

Procedure:

  • Incubate the purified Mtb proteasome with an excess of this compound to ensure complete modification. A control sample without the inhibitor should be prepared in parallel.

  • Denature, reduce, and alkylate the proteins in both the treated and control samples.

  • Digest the proteins into smaller peptides using trypsin.

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • Search the acquired MS/MS data against the Mtb proteasome protein sequence using appropriate software.

  • For the this compound-treated sample, search for a specific mass shift on the N-terminal peptide of the β-subunit corresponding to the addition of the remnant of this compound after cyclo-carbonylation.

  • The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent attachment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Proteasome_Inhibition Proteasome Inhibition Assay LC_MS LC-MS/MS Adduct Analysis Proteasome_Inhibition->LC_MS Crystallography X-ray Crystallography Proteasome_Inhibition->Crystallography Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Mtb_Activity_Assay Anti-Mtb Activity Assay This compound This compound This compound->Proteasome_Inhibition This compound->Cytotoxicity_Assay This compound->Mtb_Activity_Assay Mtb_Proteasome Purified Mtb Proteasome Mtb_Proteasome->Proteasome_Inhibition Mammalian_Cells Mammalian Cell Lines Mammalian_Cells->Cytotoxicity_Assay Mtb_Culture M. tuberculosis Culture Mtb_Culture->Mtb_Activity_Assay

Caption: A generalized experimental workflow for the evaluation of this compound.

Crystallography of the this compound-Mtb Proteasome Complex

Determining the crystal structure of the Mtb proteasome in complex with this compound provides atomic-level insights into the binding mode and the conformational changes induced by the inhibitor.

General Protocol Outline:

  • Protein Expression and Purification: Express and purify a high-yield, stable form of the Mtb 20S proteasome.

  • Complex Formation: Incubate the purified proteasome with an excess of this compound to ensure complete and covalent binding.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the complex.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

  • Structure Determination and Refinement: Process the diffraction data and solve the three-dimensional structure of the complex using molecular replacement and refine the model to high resolution.

The resulting crystal structure can reveal the precise interactions between this compound and the proteasome active site, confirming the covalent modification of Thr1 and elucidating the structural basis for the inhibitor's selectivity.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tubercular drugs. Its selective and irreversible inhibition of the Mycobacterium tuberculosis proteasome through a suicide-substrate mechanism offers a distinct advantage over non-covalent inhibitors. The detailed technical information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other compounds in its class, with the ultimate goal of addressing the global health challenge of tuberculosis.

References

HT1171: A Targeted Approach to Combating Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains and the bacterium's ability to enter a non-replicating persistent state. This state renders Mtb tolerant to many conventional antibiotics, which primarily target processes in actively dividing cells. The M. tuberculosis proteasome has emerged as a promising therapeutic target, as it is essential for the bacterium's survival under conditions of stress, such as those encountered within the host, and is crucial for the viability of non-replicating Mtb. HT1171, an oxathiazol-2-one derivative, is a potent and selective inhibitor of the Mtb proteasome. This technical guide provides a comprehensive overview of the research on this compound, including its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols, and a visualization of the relevant signaling pathway.

Introduction to this compound

This compound was identified through the screening of a chemical library and belongs to the oxathiazol-2-one class of compounds. It has demonstrated significant promise as an anti-tubercular agent due to its selective inhibition of the Mtb proteasome over its human counterpart. This selectivity is a critical attribute, minimizing the potential for host cell toxicity, a common drawback of proteasome inhibitors used in other therapeutic areas, such as oncology. A key feature of this compound is its efficacy against non-replicating Mtb, a crucial factor in developing shorter and more effective TB treatment regimens.

Mechanism of Action

This compound acts as a suicide-substrate inhibitor of the Mtb 20S proteasome. The core of its mechanism involves the irreversible cyclo-carbonylation of the N-terminal threonine (Thr1) residue in the active site of the proteasome's β-subunits. This covalent modification permanently inactivates the proteasome, preventing it from degrading its target proteins.

Crystallographic studies have confirmed this mechanism, revealing the formation of an oxazolidin-2-one ring on the Thr1 residue. This modification leads to a conformational change in the substrate-binding pocket of the Mtb proteasome, further contributing to its inactivation. The high selectivity of this compound for the Mtb proteasome over the human proteasome is attributed to differences in the residues surrounding the active site, which favor the unique inactivation chemistry in the mycobacterial enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis

ParameterValueReference
MIC H37Rv4 µg/mL[1]
MIC90 H37Rv2 µg/mL[1]

Table 2: Selectivity and Potency of this compound

ParameterValueNotesReference
Selectivity (Mtb vs. Human Proteasome)>1000-foldBased on partition ratios[2][3]
kobs/[I] (M⁻¹s⁻¹) for Mtb Proteasome1,100Second-order rate constant of inactivation[2]
kobs/[I] (M⁻¹s⁻¹) for Human Proteasome (β5 subunit)<1
Binding Energy (kcal/mol) - Monomer-5.83Computationally determined
Binding Energy (kcal/mol) - Dimer-5.97Computationally determined

Table 3: Cytotoxicity of this compound

Cell LineConcentrationEffectReference
Human Normal Hepatocytes (L02)100 µM53.8% inhibition
Monkey Epithelial CellsUp to 75 µMNo apparent toxicity
Human MacrophagesUp to 75 µMNo apparent toxicity

Signaling Pathway

The Pup-proteasome system is the primary pathway for targeted protein degradation in M. tuberculosis. This compound directly inhibits the final step of this pathway.

Pup_Proteasome_Pathway cluster_activation Pup Activation and Tagging cluster_degradation Proteasomal Degradation Protein_Substrate Protein Substrate PafA PafA (Pup ligase) Protein_Substrate->PafA Pup_Gln Pup-Gln Dop Dop Pup_Gln->Dop Pup_Glu Pup-Glu Dop->Pup_Glu Deamidation Pup_Glu->PafA Pupylated_Substrate Pupylated Substrate PafA->Pupylated_Substrate Pupylation Mpa Mpa (ATPase) Pupylated_Substrate->Mpa Recognition & Unfolding Proteasome_20S 20S Proteasome Mpa->Proteasome_20S Translocation Degraded_Peptides Degraded Peptides Proteasome_20S->Degraded_Peptides Proteolysis This compound This compound This compound->Proteasome_20S Inhibition

Caption: The Pup-Proteasome System in M. tuberculosis and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other Mtb proteasome inhibitors.

Mtb 20S Proteasome Activity Assay

This protocol is for measuring the chymotrypsin-like activity of the Mtb proteasome using a fluorogenic substrate.

Materials:

  • Purified Mtb 20S proteasome

  • Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO

  • This compound or other inhibitors, various concentrations in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare the reaction mixture in the wells of the 96-well plate. For a 100 µL final volume:

    • 88 µL of Proteasome Assay Buffer

    • 1 µL of purified Mtb 20S proteasome (final concentration ~5 nM)

    • 1 µL of this compound/inhibitor dilution or DMSO (for control)

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration 50 µM).

  • Immediately place the plate in the microplate reader and measure the fluorescence kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition by comparing the reaction rates of inhibitor-treated wells to the DMSO control.

Assay for Activity against Non-Replicating Mtb (Nutrient Starvation Model)

This protocol describes a method to induce a non-replicating state in Mtb through nutrient starvation and then test the efficacy of this compound.

Materials:

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80

  • Phosphate Buffered Saline (PBS) with 0.05% Tween 80 (PBST)

  • This compound or other test compounds

  • 96-well plates

  • Middlebrook 7H10 or 7H11 agar plates with OADC supplement

  • Resazurin solution (0.01%)

Procedure: Part A: Induction of Non-Replicating State

  • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

  • Harvest the cells by centrifugation (3000 x g for 10 minutes).

  • Wash the cell pellet twice with PBST.

  • Resuspend the cells in PBST to the original culture volume.

  • Incubate the bacterial suspension at 37°C with gentle agitation for 14-21 days to induce a non-replicating state.

Part B: Drug Susceptibility Testing

  • Adjust the concentration of the non-replicating Mtb culture in PBST to approximately 1 x 10^6 CFU/mL.

  • In a 96-well plate, prepare serial dilutions of this compound in PBST.

  • Add 100 µL of the non-replicating Mtb suspension to each well containing 100 µL of the drug dilution. Include a no-drug control.

  • Incubate the plate at 37°C for 7 days.

  • Assess bacterial viability using one of the following methods:

    • CFU Enumeration: Serially dilute the contents of each well in PBST and plate on 7H10/7H11 agar. Incubate at 37°C for 3-4 weeks and count the colonies.

    • Resazurin Microtiter Assay (REMA): Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 16-24 hours at 37°C. A color change from blue to pink indicates viable bacteria. The minimum bactericidal concentration (MBC) is the lowest drug concentration that prevents the color change.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Human cell line (e.g., HepG2, THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Absorbance microplate reader (570 nm)

Procedure:

  • Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

This compound represents a promising lead compound in the development of novel anti-tuberculosis therapies. Its potent and selective inhibition of the Mtb proteasome, coupled with its efficacy against non-replicating bacteria and favorable preliminary safety profile, underscores the potential of this therapeutic strategy. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of delivering more effective treatments for tuberculosis.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_data Data Analysis Proteasome_Assay Mtb Proteasome Activity Assay IC50_Calc IC50 / Potency Determination Proteasome_Assay->IC50_Calc Non_Rep_Assay Activity against Non-Replicating Mtb MBC_Calc MBC Determination Non_Rep_Assay->MBC_Calc Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay CC50_Calc CC50 / Cytotoxicity Determination Cytotoxicity_Assay->CC50_Calc Selectivity_Index Selectivity Index Calculation (CC50 / IC50) IC50_Calc->Selectivity_Index CC50_Calc->Selectivity_Index

Caption: A typical experimental workflow for the evaluation of Mtb proteasome inhibitors.

References

Understanding the Antitubercular Activity of HT1171: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, demonstrating significant promise as a potential antitubercular agent. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in vitro efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research and development. Notably, this compound exhibits a high degree of selectivity for the mycobacterial proteasome over its human counterpart, suggesting a favorable therapeutic window. While in vitro data are robust, publicly available in vivo efficacy and pharmacokinetic data for this compound are limited. This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics for tuberculosis.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a global health crisis, necessitating the development of new drugs with novel mechanisms of action to combat drug-resistant strains and shorten treatment durations. The Mtb proteasome is an attractive target for antitubercular drug discovery as it is essential for the bacterium's survival under stress conditions, particularly during the persistent, non-replicating phase of infection. This compound, an oxathiazol-2-one derivative, has emerged as a potent and selective inhibitor of the Mtb proteasome, demonstrating significant activity against M. tuberculosis. This guide details the current understanding of this compound's antitubercular properties.

Mechanism of Action

This compound functions as a suicide-substrate inhibitor of the Mtb 20S proteasome. The proposed mechanism involves the covalent modification of the N-terminal threonine (Thr1) residue in the active site of the β-subunits of the Mtb proteasome. This modification, a cyclo-carbonylation, is essentially irreversible and leads to the inactivation of the proteasome's proteolytic activity. This inactivation prevents the degradation of damaged or unnecessary proteins within the mycobacterium, leading to an accumulation of toxic proteins and ultimately cell death, particularly under conditions of nitrosative stress encountered within the host.[1][2]

A key feature of this compound is its high selectivity for the Mtb proteasome over the human proteasome, with studies indicating it is over 1000-fold more effective against the mycobacterial target.[1][2] This selectivity is attributed to differences in the amino acid residues surrounding the active site, which stabilize the inhibitor-enzyme complex in the Mtb proteasome but not in the human homolog.[2]

HT1171_Mechanism_of_Action This compound This compound (Oxathiazol-2-one) Mtb_Proteasome Mycobacterium tuberculosis 20S Proteasome (β-subunit) This compound->Mtb_Proteasome Enters Mtb cell Active_Site Active Site Threonine (Thr1) Mtb_Proteasome->Active_Site Covalent_Modification Cyclo-carbonylation of Thr1 Active_Site->Covalent_Modification This compound binds and reacts Irreversible_Inhibition Irreversible Inhibition of Proteasome Activity Covalent_Modification->Irreversible_Inhibition Protein_Accumulation Accumulation of Damaged/Misfolded Proteins Irreversible_Inhibition->Protein_Accumulation Cell_Death Mycobacterial Cell Death Protein_Accumulation->Cell_Death

Mechanism of this compound action on the Mtb proteasome.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: In Vitro Antitubercular Activity of this compound

ParameterStrainValueReference
MICM. tuberculosis H37Rv4 µg/mL
MIC90M. tuberculosis H37Rv2 µg/mL

Table 2: Cytotoxicity of this compound

Cell LineParameterConcentrationInhibition RateReference
Human normal hepatocytes L02Cytotoxicity100 µM53.8%
Monkey kidney epithelial cells (Vero76)CytotoxicityUp to 75 µMNo apparent toxicity

Table 3: Mtb Proteasome Inhibition by this compound

Proteasome SourceParameterValueSelectivity (Mtb/Human)Reference
M. tuberculosisInhibitionPotent>1000-fold
HumanInhibitionMinimal

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide. These protocols are synthesized from established methods and information available on this compound.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv (Broth Microdilution with Alamar Blue)

This protocol describes a common method for determining the MIC of a compound against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • M. tuberculosis H37Rv culture in logarithmic growth phase.

  • This compound stock solution (e.g., 1 mg/mL in DMSO).

  • Sterile 96-well microplates.

  • Alamar Blue reagent.

  • Spectrophotometer or fluorometer.

Procedure:

  • Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (broth only) and a positive control (broth with bacteria, no drug).

  • Adjust the turbidity of the Mtb H37Rv culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the serially diluted this compound.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that prevents a color change of Alamar Blue from blue to pink. The color change can be assessed visually or by measuring fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).

MIC_Assay_Workflow start Start prepare_drug Prepare serial dilutions of this compound in 96-well plate start->prepare_drug prepare_inoculum Prepare Mtb H37Rv inoculum (5 x 10^5 CFU/mL) prepare_drug->prepare_inoculum inoculate Inoculate plate with Mtb suspension prepare_inoculum->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C for 24-48 hours add_alamar->incubate2 read_results Read results (visual or spectrophotometric) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination using Alamar Blue assay.
Cytotoxicity Assay (MTS Assay with L02 Human Hepatocytes)

This protocol outlines a method to assess the cytotoxicity of this compound against a human cell line.

Materials:

  • L02 human hepatocyte cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Sterile 96-well cell culture plates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Microplate reader.

Procedure:

  • Seed L02 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The inhibition rate is 100% - % viability.

In Vitro Mtb Proteasome Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of purified Mtb proteasome by this compound.

Materials:

  • Purified Mtb 20S proteasome.

  • Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5).

  • Fluorogenic proteasome substrate (e.g., Ac-YQW-AMC).

  • This compound stock solution in DMSO.

  • Black 96-well microplates.

  • Fluorometer.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 96-well plate, add the purified Mtb 20S proteasome to each well to a final concentration of, for example, 5 nM.

  • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. Include a no-inhibitor control.

  • Initiate the reaction by adding the fluorogenic substrate Ac-YQW-AMC to a final concentration of, for example, 50 µM.

  • Immediately measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorometer with excitation at ~380 nm and emission at ~460 nm.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each this compound concentration.

  • Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

In Vivo Efficacy

A comprehensive search of publicly available scientific literature did not yield specific in vivo efficacy or pharmacokinetic data for this compound in animal models of tuberculosis. While the in vitro data are promising, further studies are required to evaluate the in vivo potency, safety, and pharmacokinetic profile of this compound to determine its potential as a clinical candidate.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Mycobacterium tuberculosis proteasome. Its unique mechanism of action and high selectivity for the mycobacterial enzyme make it a compelling candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to build upon. The critical next step in the evaluation of this compound is the assessment of its in vivo efficacy and safety in relevant animal models of tuberculosis. Such studies will be crucial in determining the translational potential of this promising antitubercular compound.

References

Target Identification and Validation of HT1171 in Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains. The Mtb proteasome is a validated target for the development of new anti-tubercular agents, as it is crucial for the bacterium's survival under stress conditions encountered within the host. This technical guide provides an in-depth overview of the target identification and validation of HT1171, a potent and selective inhibitor of the Mtb proteasome. We present its mechanism of action, quantitative data on its efficacy and selectivity, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Target Identification: The Mtb Proteasome

The 20S proteasome in M. tuberculosis is a cylindrical protease complex responsible for degrading damaged or unnecessary proteins, a process vital for surviving the nitrosative and oxidative stress imposed by the host immune system.[1] Unlike in most other bacteria, the Mtb proteasome is essential for virulence and persistence in a host, making it an attractive therapeutic target.[1] The Mtb proteasome utilizes a prokaryotic ubiquitin-like protein (Pup) to tag proteins for degradation, a pathway known as pupylation.[2][3][4] This system is functionally analogous to the eukaryotic ubiquitin-proteasome system but possesses distinct structural features that can be exploited for selective inhibition.

This compound: A Selective Inhibitor of the Mtb Proteasome

This compound is an oxathiazol-2-one compound identified through high-throughput screening as a potent inhibitor of the Mtb proteasome. Its validation as a promising anti-tubercular lead is supported by its high selectivity for the Mtb proteasome over its human counterpart, its efficacy against non-replicating Mtb, and its low cytotoxicity against mammalian cells.

Mechanism of Action

This compound acts as a suicide-substrate inhibitor, irreversibly inactivating the Mtb proteasome through covalent modification. The key steps in its mechanism of action are:

  • Binding: this compound competitively binds to the active site of the β-subunits of the Mtb 20S proteasome.

  • Covalent Modification: The oxathiazol-2-one ring of this compound undergoes nucleophilic attack by the N-terminal threonine (Thr1) residue of the proteasome's β-subunit.

  • Cyclocarbonylation: This attack leads to the cyclocarbonylation of the Thr1 residue, forming a stable oxazolidin-2-one ring. This covalent modification is irreversible.

  • Conformational Change: The modification induces a significant conformational change in the substrate-binding pocket, preventing the entry of protein substrates and rendering the proteasome inactive.

The high selectivity of this compound is attributed to differences in the residues surrounding the active site of the Mtb proteasome compared to human proteasomes. These non-conserved residues stabilize the inhibitor-enzyme intermediate in Mtb, favoring irreversible inhibition, a process that is less efficient in human proteasomes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterMtb 20S ProteasomeHuman ProteasomeSelectivity IndexReference
Efficacy >1000-fold more effectiveWeakly active>1000

Table 2: Antimycobacterial Activity of this compound

StrainConditionMICReference
M. tuberculosis H37RvReplicatingNot explicitly stated
M. tuberculosisNon-replicating (Nitric Oxide-induced)Dose-dependent killing

Table 3: Cytotoxicity of this compound

Cell LineAssayResultReference
Mammalian cellsNot specifiedNo apparent toxicity

Table 4: Structural and Binding Data for this compound

ParameterValueReference
PDB ID (Mtb proteasome complex) 3H6FNot directly found
Resolution (Å) 2.51Not directly found
Binding Energy (kcal/mol, monomer) -5.83
Binding Energy (kcal/mol, dimer) -5.97

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and validation of this compound.

Mtb Proteasome Activity Assay

This protocol describes a fluorescence-based assay to measure the chymotrypsin-like activity of the Mtb proteasome and its inhibition by this compound.

Materials:

  • Purified Mtb 20S proteasome

  • This compound

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2

  • DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 2 µL of each this compound dilution. Include a DMSO-only control.

  • Add 88 µL of a solution containing the purified Mtb 20S proteasome in Assay Buffer to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Culture of Non-Replicating Mtb and Bactericidal Assay

This protocol describes the induction of a non-replicating state in Mtb using a nitric oxide (NO) donor and the subsequent assessment of this compound's bactericidal activity.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • DETA/NO (diethylenetriamine/nitric oxide adduct)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Middlebrook 7H10 agar plates

  • Incubator at 37°C with 5% CO2

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Dilute the culture to the desired starting density in fresh 7H9 broth.

  • To induce a non-replicating state, add DETA/NO to the culture at a concentration sufficient to inhibit replication but not cause immediate death (e.g., 50-100 µM).

  • Incubate the culture under standard conditions for 24-48 hours to establish non-replicating persistence.

  • Prepare serial dilutions of this compound in 7H9 broth.

  • Add the this compound dilutions to the non-replicating Mtb culture. Include a DMSO-only control.

  • Incubate the cultures for an additional 4-7 days.

  • At desired time points, take aliquots from each culture, wash the cells with PBS to remove the compounds.

  • Prepare serial dilutions of the washed cells in PBS.

  • Plate the dilutions on 7H10 agar plates.

  • Incubate the plates for 3-4 weeks.

  • Count the colony-forming units (CFUs) to determine the bactericidal activity of this compound.

X-ray Crystallography of the this compound-Mtb Proteasome Complex

This protocol provides a general workflow for determining the crystal structure of the Mtb proteasome in complex with this compound.

Materials:

  • Highly purified and concentrated Mtb 20S proteasome

  • This compound

  • Crystallization screening kits

  • Cryoprotectant solution

  • X-ray diffraction equipment (synchrotron source recommended)

Procedure:

  • Incubate the purified Mtb 20S proteasome with an excess of this compound to ensure complete binding.

  • Remove unbound this compound by dialysis or size-exclusion chromatography.

  • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of conditions (precipitants, pH, temperature).

  • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Soak the crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the structure using molecular replacement with a known proteasome structure as a search model.

  • Refine the model against the experimental data, including the building of the this compound molecule into the electron density map.

  • Validate the final structure and deposit it in the Protein Data Bank (PDB).

LC-MS/MS Analysis of this compound-Mediated Covalent Modification

This protocol outlines the workflow to identify the site of covalent modification of the Mtb proteasome by this compound.

Materials:

  • Purified Mtb 20S proteasome

  • This compound

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Treat the purified Mtb 20S proteasome with this compound. An untreated sample should be prepared as a control.

  • Denature the proteins by adding urea or guanidinium chloride.

  • Reduce the disulfide bonds with DTT.

  • Alkylate the cysteine residues with IAA.

  • Digest the proteins into peptides using trypsin.

  • Separate the peptides by reverse-phase liquid chromatography.

  • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the Mtb proteasome sequence, allowing for a variable modification on threonine residues corresponding to the mass of the this compound adduct.

  • Identify the modified peptide and pinpoint the exact site of modification (Thr1) based on the fragmentation pattern in the MS/MS spectrum.

Mammalian Cell Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • MTT or similar viability reagent

  • 96-well clear cell culture plates

  • Spectrophotometer

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

  • Incubate the cells for 24-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the target identification and validation of this compound.

HT1171_Mechanism_of_Action Mechanism of Action of this compound cluster_Mtb Mycobacterium tuberculosis Proteasome Mtb 20S Proteasome (Active) InactiveProteasome Mtb 20S Proteasome (Inactive) Proteasome->InactiveProteasome Covalent Modification (Cyclocarbonylation of Thr1) DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides DamagedProteins Damaged Proteins DamagedProteins->Proteasome Degradation DamagedProteins->InactiveProteasome Degradation Blocked This compound This compound This compound->Proteasome Competitive Binding Pup_Proteasome_Pathway Pup-Proteasome System in Mtb cluster_Pup_System Pupylation Pathway cluster_Proteasome_System Proteasomal Degradation PupGln Pup-Gln Dop Dop (Deamidase) PupGln->Dop PupGlu Pup-Glu Dop->PupGlu PafA PafA (Pup ligase) PupGlu->PafA PupylatedSubstrate Pupylated Substrate PafA->PupylatedSubstrate Substrate Substrate Protein Substrate->PafA Mpa Mpa (ATPase) PupylatedSubstrate->Mpa Proteasome 20S Proteasome Mpa->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Target_Validation_Workflow This compound Target Validation Workflow HTS High-Throughput Screen Hit Hit Compound (this compound) HTS->Hit Biochemical Biochemical Validation Hit->Biochemical Proteasome Activity Assay (IC50 determination) Structural Structural Validation Biochemical->Structural Co-crystallization (Mechanism of Action) Cellular Cell-Based Validation Structural->Cellular MIC against Mtb (replicating & non-replicating) Selectivity Selectivity & Cytotoxicity Cellular->Selectivity Human Proteasome Assay Mammalian Cell Cytotoxicity Lead Lead Compound Selectivity->Lead

References

HT1171: A Targeted Approach to Combating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review of a Selective Proteasome Inhibitor

For researchers, scientists, and drug development professionals, the emergence of novel therapeutic agents against Mycobacterium tuberculosis (Mtb) is of paramount importance. HT1171, an oxathiazol-2-one derivative, represents a significant advancement in this area, demonstrating high selectivity and potent activity against the Mtb proteasome, a critical component for the bacterium's survival and pathogenesis. This document provides an in-depth technical guide to the research surrounding this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data available for this compound, facilitating a clear comparison of its efficacy and selectivity.

Table 1: Inhibitory Activity and Selectivity of this compound

ParameterValueTargetNotes
Selectivity >1000-foldMtb Proteasome vs. Human ProteasomeThis compound is significantly more effective against the mycobacterial proteasome.[1]
Efficacy against non-replicating Mtb 12.5 - 50 µMMycobacterium tuberculosisEffective in killing persistent forms of the bacteria.[1]
Mammalian Cell Toxicity No apparent toxicity up to 75 µMMammalian CellsDemonstrates a favorable safety profile at therapeutic concentrations.[1]

Table 2: Binding Affinity of this compound to the Mtb Proteasome

ParameterValueTarget SubunitMethod
Binding Energy (Monomer) -5.83 kcal/molBeta-subunitComputational Docking
Binding Energy (Dimer) -5.97 kcal/molBeta-subunitComputational Docking

Mechanism of Action: A Suicide-Substrate Inhibition Model

This compound functions as a suicide-substrate inhibitor, irreversibly binding to and deactivating the Mtb proteasome. The core of its mechanism involves the cyclo-carbonylation of the N-terminal threonine (Thr1) residue within the proteasome's active site. This covalent modification permanently disables the enzyme's proteolytic activity, leading to an accumulation of damaged or unnecessary proteins within the bacterium and ultimately causing cell death.

The selectivity of this compound for the Mtb proteasome over its human counterpart is a key attribute. This specificity is attributed to differences in the amino acid residues lining the active site. In the Mtb proteasome, this compound forms critical interactions with a specific set of residues, including Thr1, Thr21, Arg19, Ser20, Val31, and Ala49. These interactions stabilize the inhibitor within the active site, facilitating the irreversible cyclo-carbonylation reaction.

HT1171_Mechanism cluster_Mtb Mycobacterium tuberculosis This compound This compound Proteasome Mtb Proteasome (Active) This compound->Proteasome Binds to active site Inactivated_Proteasome Inactivated Mtb Proteasome (Cyclo-carbonylated Thr1) Proteasome->Inactivated_Proteasome Irreversible Covalent Modification Protein_Accumulation Accumulation of Damaged Proteins Inactivated_Proteasome->Protein_Accumulation Inhibits Proteolysis Cell_Death Bacterial Cell Death Protein_Accumulation->Cell_Death Induces

Mechanism of this compound Action.

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research, providing a framework for the replication and further investigation of its properties.

In Vitro Proteasome Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of this compound against Mtb and human proteasomes.

Materials:

  • Purified Mtb 20S proteasome

  • Purified human 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of the appropriate proteasome solution (Mtb or human) to each well.

  • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 48 µL of the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mammalian Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Experimental_Workflow cluster_Inhibition Proteasome Inhibition Assay cluster_Viability Cell Viability Assay (MTT) I1 Prepare this compound dilutions I3 Add this compound/DMSO I1->I3 I2 Add Proteasome (Mtb or Human) I2->I3 I4 Incubate (37°C, 30 min) I3->I4 I5 Add Fluorogenic Substrate I4->I5 I6 Measure Fluorescence I5->I6 I7 Calculate IC50 I6->I7 V1 Seed Mammalian Cells V2 Treat with this compound V1->V2 V3 Incubate (48-72h) V2->V3 V4 Add MTT Reagent V3->V4 V5 Incubate (4h) V4->V5 V6 Solubilize Formazan V5->V6 V7 Measure Absorbance V6->V7 V8 Calculate % Viability V7->V8

Key Experimental Workflows.
X-ray Crystallography

Objective: To determine the three-dimensional structure of the Mtb proteasome in complex with this compound.

Materials:

  • Purified Mtb 20S proteasome

  • This compound

  • Crystallization screening kits

  • Cryo-protectant solution

  • X-ray diffraction equipment (synchrotron source)

Procedure:

  • Co-crystallize the Mtb 20S proteasome with an excess of this compound using the hanging-drop vapor diffusion method at a constant temperature (e.g., 20°C).

  • Screen a wide range of crystallization conditions (precipitants, pH, salts).

  • Optimize the conditions that yield diffraction-quality crystals.

  • Soak the crystals in a cryo-protectant solution before flash-cooling them in liquid nitrogen.

  • Collect X-ray diffraction data from the frozen crystals using a synchrotron radiation source.

  • Process the diffraction data (indexing, integration, and scaling).

  • Solve the crystal structure using molecular replacement with a known proteasome structure as a search model.

  • Refine the atomic model against the experimental data and build the this compound molecule into the electron density map.

  • Validate the final structure and analyze the interactions between this compound and the Mtb proteasome active site residues.

This comprehensive overview of this compound research provides a solid foundation for further investigation and development. The compound's high selectivity and potent antimycobacterial activity, coupled with a clear understanding of its mechanism of action, position it as a promising candidate in the fight against tuberculosis.

References

Methodological & Application

Application Notes and Protocols for HT1171 in Mycobacterium tuberculosis (Mtb) Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, belonging to the oxathiazol-2-one class of compounds.[1] It exhibits significant anti-tuberculosis activity, particularly against non-replicating Mtb, by irreversibly inactivating the Mtb proteasome.[2] This document provides detailed protocols for the experimental use of this compound in Mtb culture, including methods for determining its inhibitory activity and assessing its cellular effects.

Mechanism of Action

This compound acts as a suicide-substrate inhibitor of the Mtb proteasome. It selectively targets the threonine (Thr1) residue in the active site of the mycobacterial proteasome's β-subunit. The mechanism involves the cyclo-carbonylation of this active site threonine, leading to irreversible inhibition of the proteasome's proteolytic activity.[2] This high selectivity for the Mtb proteasome over its human homolog makes this compound a promising candidate for anti-tuberculosis drug development.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and related compounds.

Table 1: In Vitro Activity of this compound against M. tuberculosis

ParameterValueReference StrainNotes
MIC4 µg/mLH37RvMinimum Inhibitory Concentration required to inhibit 90% of bacterial growth.
MIC902 µg/mLH37Rv
Killing of non-replicating Mtb1.5-2.5 log10 reductionMtbAt concentrations of 12.5 to 50 µM in synergy with nitric oxide.

Table 2: Proteasome Inhibition Data for this compound

ParameterOrganismValueNotes
Inhibition of proteasome activity in intact cellsMycobacterium bovis BCG~90% at 50 µM
IC50 (Mtb proteasome)M. tuberculosis565 nM
Selectivity (Mtb vs. human proteasome)Mtb / Human>1000-foldBased on the ratio of rate constants for catalysis and inactivation.
Binding Energy (Monomer)Mtb proteasome-5.83 kcal/molComputationally derived.
Binding Energy (Dimer)Mtb proteasome-5.97 kcal/molComputationally derived.

Table 3: Cytotoxicity of this compound

Cell LineParameterValueNotes
Human normal hepatocytes L02Inhibition Rate53.8% at 100 µM
Mammalian cells (monkey epithelial cells, human macrophages)ToxicityNo apparent toxicityUp to 75 µM.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using a broth microdilution method with a resazurin-based viability indicator.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Mtb Culture Preparation:

    • Inoculate 10 mL of Middlebrook 7H9 broth with a glycerol stock of M. tuberculosis H37Rv.

    • Incubate at 37°C with slow shaking until the culture reaches mid-log phase (OD600 of 0.5-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute it 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.

    • Include a drug-free control (containing only DMSO at the same concentration as the highest this compound concentration) and a media-only control.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Mtb suspension to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.

  • MIC Determination:

    • After incubation, add 30 µL of the resazurin solution to each well.

    • Incubate for an additional 24-48 hours at 37°C.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Protocol 2: In-Cell Mycobacterial Proteasome Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the proteasome activity within intact mycobacterial cells.

Materials:

  • Mycobacterium bovis BCG or M. tuberculosis H37Rv culture

  • This compound

  • Proteasome substrate (e.g., Ac-YQW-AMC)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Fluorometer or microplate reader capable of fluorescence detection (Ex/Em = ~350/440 nm)

Procedure:

  • Treatment of Mycobacterial Cells:

    • Grow mycobacterial cultures to mid-log phase as described in Protocol 1.

    • Expose the bacterial cultures to various concentrations of this compound (e.g., 1 µM to 50 µM) and a vehicle control (DMSO) for a defined period (e.g., 4 hours) at 37°C.

  • Cell Lysis:

    • Pellet the treated cells by centrifugation.

    • Wash the pellets with PBS to remove extracellular compound.

    • Resuspend the pellets in cell lysis buffer and lyse the cells using a bead beater or sonicator.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Proteasome Activity Measurement:

    • Determine the total protein concentration of each lysate.

    • In a 96-well black plate, add a standardized amount of protein lysate from each treatment condition.

    • Add the fluorogenic proteasome substrate to each well.

    • Monitor the increase in fluorescence over time at 37°C using a microplate reader.

    • The rate of fluorescence increase is proportional to the proteasome activity.

  • Data Analysis:

    • Calculate the percentage of proteasome inhibition for each this compound concentration relative to the DMSO-treated control.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This protocol describes the evaluation of this compound cytotoxicity against a mammalian cell line (e.g., THP-1 human monocytic cells) using an MTT assay.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Differentiate the cells into macrophages by adding PMA (Phorbol 12-myristate 13-acetate) if required for the experimental design.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the cells. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

HT1171_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis Mtb_Proteasome Mtb 20S Proteasome (β-subunit) Active_Site Active Site (Threonine-1) Mtb_Proteasome->Active_Site contains Protein_Degradation Protein Degradation Mtb_Proteasome->Protein_Degradation Inactivated_Proteasome Inactivated Proteasome (Cyclo-carbonylated Thr1) Active_Site->Inactivated_Proteasome irreversibly modified by Inactivated_Proteasome->Protein_Degradation inhibition of Cell_Death Bacterial Cell Death Protein_Degradation->Cell_Death leads to This compound This compound (Oxathiazol-2-one) This compound->Active_Site targets

Caption: Mechanism of action of this compound on the M. tuberculosis proteasome.

MIC_Assay_Workflow start Start: Prepare Mtb H37Rv culture prepare_plate Prepare 96-well plate with serial dilutions of this compound start->prepare_plate inoculate Inoculate wells with Mtb suspension (~1x10^5 CFU/mL) prepare_plate->inoculate incubate Incubate at 37°C for 7 days inoculate->incubate add_resazurin Add Resazurin indicator incubate->add_resazurin incubate_read Incubate for 24-48 hours add_resazurin->incubate_read read_results Read results (Blue = Inhibition, Pink = Growth) incubate_read->read_results end Determine MIC read_results->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols: HT1171 Treatment of Mycobacterium bovis BCG

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HT1171 is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, a critical enzyme for mycobacterial survival, particularly under conditions of stress encountered within the host.[1][2] As a member of the oxathiazol-2-one class of compounds, this compound demonstrates significant promise as a potential anti-tubercular agent.[1][3] It exhibits a high degree of selectivity for the mycobacterial proteasome over its human homolog, a crucial characteristic for therapeutic development.[4] These application notes provide a comprehensive overview of the use of this compound in the context of Mycobacterium bovis BCG, a widely used surrogate for Mtb in tuberculosis research. This document outlines the mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action

This compound functions as a suicide-substrate inhibitor, irreversibly inactivating the mycobacterial proteasome. The mechanism involves the cyclocarbonylation of the active site threonine (Thr1) residue of the proteasome. This covalent modification prevents the degradation of damaged and misfolded proteins, leading to their accumulation and subsequent cell death. The selectivity of this compound for the mycobacterial proteasome is attributed to non-conserved residues outside the active site that stabilize the inhibitor-enzyme intermediate, a conformation not favored in the human proteasome. By inhibiting the proteasome, this compound renders the mycobacteria more susceptible to host-derived stresses such as nitric oxide.

HT1171_Mechanism_of_Action cluster_mycobacterium Mycobacterium bovis BCG This compound This compound Proteasome Mycobacterial Proteasome (20S) This compound->Proteasome Enters cell & binds ActiveSite Active Site (Threonine) This compound->ActiveSite Irreversibly modifies (Cyclocarbonylation) Proteasome->ActiveSite DamagedProteins Damaged/Misfolded Proteins Proteasome->DamagedProteins Degrades ToxicAccumulation Accumulation of Toxic Proteins Proteasome->ToxicAccumulation Inhibition leads to ActiveSite->Proteasome part of CellDeath Bacterial Cell Death ToxicAccumulation->CellDeath Induces Proteasome_Inhibition_Workflow cluster_workflow Experimental Workflow: Proteasome Inhibition Assay Start Start: Mid-log phase M. bovis BCG culture Incubate Incubate with this compound (or DMSO control) Start->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Lyse Lyse Cells and Clarify Lysate Harvest->Lyse Assay Perform Proteasome Activity Assay with Fluorogenic Substrate Lyse->Assay Analyze Analyze Data: Calculate % Inhibition Assay->Analyze End End: Quantify Proteasome Inhibition Analyze->End

References

Application Note & Protocol: Assessing the Synergy of HT1171 with Nitric Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response. Its effects are primarily mediated through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). The cGMP signaling pathway is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP.

HT1171 is a novel therapeutic agent hypothesized to act as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, this compound is expected to prevent the degradation of cGMP, thereby amplifying the downstream effects of nitric oxide. This application note provides a detailed protocol for assessing the synergistic potential of this compound with nitric oxide in a cellular context. The described experiments will enable researchers to quantify the combined effects of this compound and an NO donor on cGMP levels and downstream cellular responses.

Key Signaling Pathway

The synergistic action of this compound and nitric oxide is predicated on their interaction within the NO/cGMP signaling cascade. Nitric oxide, produced endogenously or supplied by a donor, activates sGC, which converts GTP to cGMP. This compound, acting as a PDE5 inhibitor, blocks the degradation of cGMP to GMP, leading to an accumulation of cGMP and enhanced downstream signaling.

Synergy_Pathway cluster_0 cluster_1 NO_Donor Nitric Oxide Donor NO Nitric Oxide (NO) NO_Donor->NO sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream_Effects Downstream Cellular Effects cGMP->Downstream_Effects Activates PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 This compound This compound This compound->PDE5 Inhibits GMP GMP PDE5->GMP Degrades Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HUVECs) Starvation Serum Starvation Cell_Culture->Starvation Treatment Treatment with this compound and/or NO Donor Starvation->Treatment cGMP_ELISA cGMP ELISA Treatment->cGMP_ELISA Western_Blot Western Blot for P-VASP Treatment->Western_Blot Data_Quant Data Quantification (Absorbance, Densitometry) cGMP_ELISA->Data_Quant Western_Blot->Data_Quant Synergy_Calc Synergy Calculation (e.g., Combination Index) Data_Quant->Synergy_Calc Results Results Interpretation Synergy_Calc->Results

Application Notes and Protocols for In Vivo Efficacy Studies of HT1171

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain in vivo efficacy studies for the compound HT1171 in animal models. The following application notes and protocols are based on the compound's known in vitro mechanism of action and generalized procedures for evaluating anti-tuberculosis agents in murine models. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

This compound is an oxathiazol-2-one compound identified as a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome.[1][2][3][4] In vitro studies have demonstrated its ability to kill non-replicating Mtb, a crucial feature for targeting persistent bacterial populations that are often tolerant to conventional antibiotics.[2] this compound exhibits a high degree of selectivity for the mycobacterial proteasome over the human proteasome, suggesting a favorable safety profile for potential in vivo applications. These characteristics make this compound a promising candidate for further preclinical development as an anti-tuberculosis agent.

This document provides a detailed, albeit generalized, protocol for assessing the in vivo efficacy of a compound like this compound in a murine model of tuberculosis. It is intended to guide researchers in the design and execution of such studies.

Mechanism of Action of this compound

This compound functions as a suicide-substrate inhibitor of the Mtb proteasome. The proposed mechanism involves the covalent modification of the active site threonine residue (Thr1) of the β-subunits within the 20S proteasome core particle. This modification, a cyclo-carbonylation, leads to irreversible inactivation of the proteasome's proteolytic activity. The inhibition of the proteasome disrupts protein homeostasis in Mtb, leading to the accumulation of damaged or misfolded proteins and ultimately, bacterial cell death. The selectivity of this compound for the Mtb proteasome is attributed to differences in the residues outside the active site that stabilize the inhibitor-enzyme complex.

HT1171_Mechanism_of_Action This compound This compound (Oxathiazol-2-one) Mtb_Proteasome Mycobacterium tuberculosis Proteasome (20S) This compound->Mtb_Proteasome Binds to Active_Site Active Site Threonine (Thr1) in β-subunit Mtb_Proteasome->Active_Site Contains Covalent_Modification Covalent Cyclo-carbonylation of Thr1 Active_Site->Covalent_Modification Targeted by this compound Proteasome_Inactivation Irreversible Proteasome Inactivation Covalent_Modification->Proteasome_Inactivation Protein_Degradation Inhibition of Protein Degradation Proteasome_Inactivation->Protein_Degradation Protein_Accumulation Accumulation of Damaged/ Misfolded Proteins Protein_Degradation->Protein_Accumulation Cell_Death Bacterial Cell Death Protein_Accumulation->Cell_Death

Mechanism of action of this compound.

Hypothetical In Vivo Efficacy Data

The following tables represent the type of quantitative data that would be collected in a murine efficacy study for an anti-tuberculosis compound.

Table 1: Bacterial Load in Lungs of Mtb-Infected Mice Following Treatment

Treatment GroupDose (mg/kg)Administration RouteDuration (weeks)Mean Log10 CFU/Lung (± SD)Change from Control (Log10)
Vehicle Control-Oral Gavage46.5 (± 0.4)-
Isoniazid25Oral Gavage44.2 (± 0.3)-2.3
This compound10Oral Gavage45.8 (± 0.5)-0.7
This compound30Oral Gavage45.1 (± 0.4)-1.4
This compound100Oral Gavage44.5 (± 0.3)-2.0

Table 2: Survival Rate of Mtb-Infected Mice

Treatment GroupDose (mg/kg)Number of AnimalsSurvival Rate at Day 60 (%)
Vehicle Control-1020
Isoniazid2510100
This compound301060
This compound1001090

Experimental Protocols

Protocol 1: Murine Model of Chronic Tuberculosis Infection and Drug Efficacy Assessment

This protocol describes a generalized approach for establishing a chronic Mycobacterium tuberculosis infection in mice and assessing the efficacy of a test compound.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, female, 6-8 weeks old.

  • Housing: Animals should be housed in a Biosafety Level 3 (BSL-3) facility with ad libitum access to food and water.

2. Infection Procedure (Aerosol Inhalation):

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Inoculum Preparation: Prepare a mid-log phase culture of Mtb H37Rv. Wash and resuspend the bacterial pellet in phosphate-buffered saline (PBS) containing 0.05% Tween 80. Adjust the concentration to deliver approximately 100-200 Colony Forming Units (CFU) per mouse lung.

  • Aerosol Exposure: Place mice in a whole-body inhalation exposure system (e.g., Glas-Col) and expose them to the bacterial aerosol.

  • Confirmation of Infection: At 24 hours post-infection, euthanize a subset of mice (n=3) to determine the initial bacterial deposition in the lungs by plating lung homogenates on 7H11 agar plates.

3. Treatment Regimen:

  • Acclimation and Chronic Phase: Allow the infection to establish for 4 weeks to enter the chronic phase.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control, a positive control (e.g., Isoniazid at 25 mg/kg), and various doses of the test compound (this compound).

  • Drug Formulation and Administration: Formulate the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compounds daily or as determined by pharmacokinetic studies, typically via oral gavage.

  • Duration: Treat the animals for 4-8 weeks.

4. Endpoint Analysis:

  • Bacterial Load: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens. Homogenize the organs in PBS with 0.05% Tween 80. Plate serial dilutions of the homogenates on 7H11 agar supplemented with OADC. Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Histopathology: Fix a portion of the lung tissue in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Ziehl-Neelsen stain to assess lung pathology and bacillary load within lesions.

  • Survival Studies: In separate cohorts, monitor animal survival and body weight for a defined period post-treatment initiation.

In_Vivo_Efficacy_Workflow cluster_0 Infection Phase cluster_1 Treatment Phase cluster_2 Analysis Phase Inoculum Prepare Mtb H37Rv Inoculum Aerosol Aerosol Infection of Mice Inoculum->Aerosol Confirmation Confirm Initial Bacterial Load (24h) Aerosol->Confirmation Chronic Establish Chronic Infection (4 weeks) Aerosol->Chronic Grouping Randomize into Treatment Groups Chronic->Grouping Treatment Administer Compound (e.g., 4-8 weeks) Grouping->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Survival Monitor Survival (Separate Cohort) Treatment->Survival CFU_Count Determine Bacterial Load (Lungs & Spleen) Euthanasia->CFU_Count Histo Histopathological Analysis Euthanasia->Histo

References

Application Notes and Protocols for Mass Spectrometry Analysis of HT1171-Treated Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantitative mass spectrometry-based analysis of mammalian cells treated with the proteasome inhibitor HT1171. The protocols cover cell culture and treatment, protein extraction, proteasome immunoprecipitation, protein digestion, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, along with data interpretation.

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[1][2] Dysregulation of the UPS is implicated in various diseases, making the proteasome an attractive therapeutic target.[1] this compound is a known inhibitor of the proteasome, with established activity against Mycobacterium tuberculosis. Its effects on the mammalian proteasome and the broader cellular proteome are of significant interest for drug development and understanding its mechanism of action.

Mass spectrometry-based proteomics offers a powerful platform to globally and quantitatively assess changes in protein abundance and post-translational modifications, such as ubiquitination, in response to proteasome inhibition.[3][4] This protocol outlines a detailed workflow for investigating the cellular consequences of this compound treatment.

Key Experimental Protocols

Cell Culture, this compound Treatment, and Cell Lysis

This protocol describes the initial steps of preparing cellular material for subsequent mass spectrometry analysis. To facilitate quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be employed.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • SILAC-specific medium, if applicable

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Urea Lysis Buffer: 8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease and phosphatase inhibitor cocktails. The buffer should be prepared fresh.

Procedure:

  • Culture cells to approximately 80% confluency. For SILAC experiments, cells are cultured for at least five passages in medium containing either "light" (standard) or "heavy" (isotope-labeled) amino acids.

  • Treat cells with the desired concentration of this compound or an equivalent volume of DMSO (vehicle control) for a specified time course (e.g., 4, 8, 24 hours). A dose-response curve may be necessary to determine the optimal concentration.

  • Following treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Urea Lysis Buffer. Scrape the cells and collect the lysate.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge the lysate at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).

Proteasome Immunoprecipitation (Optional)

To specifically analyze the composition of the proteasome complex and its interacting partners, immunoprecipitation can be performed.

Materials:

  • Protein lysate from Protocol 1

  • Antibody against a specific proteasome subunit (e.g., PSMA1) or a pan-proteasome antibody

  • Protein A/G magnetic beads

  • Wash Buffer (e.g., IP Lysis/Wash Buffer)

  • Elution Buffer (e.g., 8 M urea)

Procedure:

  • Incubate the protein lysate with the anti-proteasome antibody for 2 hours to overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Separate the beads from the lysate using a magnetic rack.

  • Wash the beads three to five times with Wash Buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using Elution Buffer.

Protein Digestion for Mass Spectrometry

This protocol details the preparation of peptides from the protein lysate for LC-MS/MS analysis.

Materials:

  • Protein lysate (from Protocol 1 or 2)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Endoproteinase Lys-C

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Reduction: Add DTT to the protein lysate to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate for 45 minutes at room temperature in the dark to alkylate cysteine residues.

  • Dilution and Lys-C Digestion: Dilute the sample with 50 mM Tris-HCl pH 8.0 to reduce the urea concentration to 2 M. Add Lys-C at an enzyme-to-substrate ratio of 1:100 (w/w) and incubate for 4 hours at 37°C.

  • Trypsin Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding TFA to a final concentration of 0.1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

  • Dry the purified peptides in a vacuum centrifuge.

Enrichment of Ubiquitinated Peptides (Optional)

To specifically analyze the ubiquitinated proteome, an enrichment step is necessary due to the low abundance of these modified peptides.

Materials:

  • Digested peptide mixture (from Protocol 3)

  • Anti-K-ε-GG antibody beads

  • Antibody binding and wash buffers

Procedure:

  • Resuspend the digested peptides in an appropriate buffer.

  • Incubate the peptide solution with anti-K-ε-GG antibody-conjugated beads to capture ubiquitinated peptides.

  • Wash the beads extensively to remove non-specifically bound peptides.

  • Elute the enriched ubiquitinated peptides.

  • Desalt the eluted peptides using a C18 StageTip.

LC-MS/MS Analysis

The prepared peptide samples are analyzed by high-resolution mass spectrometry.

Procedure:

  • Resuspend the dried peptides in a solution of 0.1% formic acid.

  • Load the peptides onto a reversed-phase analytical column (e.g., C18).

  • Separate the peptides using a gradient of increasing acetonitrile concentration.

  • Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap) operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Data Analysis

The raw mass spectrometry data is processed to identify and quantify proteins and peptides.

Procedure:

  • Process the raw data using a software suite such as MaxQuant or Spectronaut.

  • Search the data against a relevant protein database (e.g., UniProt human database).

  • Perform protein identification and quantification. For SILAC data, the ratios of heavy to light peptides are calculated.

  • Perform statistical analysis to identify proteins with significantly altered abundance upon this compound treatment.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative proteomics data obtained from the analysis of this compound-treated cells.

Table 1: Changes in Protein Abundance in Response to this compound Treatment

Protein AccessionGene NameProtein DescriptionLog2 Fold Change (this compound/Control)p-value
Example: P0A7Z0dnaKChaperone protein DnaK1.50.001
...............

Table 2: Alterations in the Ubiquitinated Proteome Following this compound Treatment

Protein AccessionGene NameUbiquitination SiteLog2 Fold Change (this compound/Control)p-value
Example: P62937UBCK482.1<0.001
...............

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Digestion Protein Digestion Lysis->Digestion Ub_Enrichment Ubiquitin Peptide Enrichment (Optional) Digestion->Ub_Enrichment LC_MS LC-MS/MS Analysis Digestion->LC_MS Total Proteome Ub_Enrichment->LC_MS Data_Analysis Data Processing & Analysis LC_MS->Data_Analysis

Caption: Mass spectrometry workflow for analyzing this compound-treated proteasome.

Signaling Pathways Affected by Proteasome Inhibition

Proteasome_Inhibition_Pathway cluster_downstream Downstream Effects This compound This compound Proteasome 26S Proteasome This compound->Proteasome Inhibits Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates NFkB_Pathway NF-κB Pathway (Inhibition) Proteasome->NFkB_Pathway ER_Stress ER Stress (Activation) Proteasome->ER_Stress Apoptosis Apoptosis (Induction) Proteasome->Apoptosis Autophagy Autophagy (Activation) Proteasome->Autophagy Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Targeted to Cellular_Processes Cellular Homeostasis Protein_Degradation->Cellular_Processes Maintains

Caption: Signaling pathways modulated by proteasome inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HT1171 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the molecule HT1171 in cell culture media. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: I observed a precipitate in my culture medium after adding this compound. What are the common causes?

A1: Precipitation of small molecules like this compound in culture media can be attributed to several factors:

  • Poor Aqueous Solubility: Many small molecule inhibitors have low solubility in aqueous solutions like cell culture media.[1]

  • High Final Concentration: The intended experimental concentration may surpass the solubility limit of this compound in your specific medium.[1][2]

  • Solvent Shock: A rapid change in the solvent environment when a concentrated stock solution (typically in DMSO) is diluted into the aqueous medium can cause the compound to precipitate.[1]

  • Media Components: Interactions between this compound and components in the culture medium, such as proteins, salts, and pH buffers, can decrease its solubility.[1]

  • Temperature Changes: The solubility of some compounds can be lower at incubator temperatures (e.g., 37°C) compared to room temperature. Conversely, adding a cold stock solution to warm media can also induce precipitation.

  • pH Instability: Changes in the medium's pH, which can be influenced by factors like CO2 levels in the incubator, can affect the solubility of pH-sensitive compounds.

  • Hydrolysis: this compound belongs to the oxathiazol-2-one class, which has been reported to undergo spontaneous hydrolysis in tissue culture medium. This degradation could potentially lead to less soluble byproducts.

Q2: What is the recommended solvent for preparing an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro experiments. It is important to use the lowest possible final concentration of DMSO in your experiments, typically not exceeding 0.5%, to avoid cellular toxicity.

Q3: Can the type of cell culture medium or the presence of serum affect this compound solubility?

A3: Yes, both the medium formulation and serum content can significantly impact the solubility of a compound. Different media (e.g., DMEM, RPMI-1640) have varying compositions of amino acids, salts, and vitamins that can interact with this compound. Serum proteins can also bind to small molecules, which may lead to precipitation or sequestration. If you suspect serum is contributing to the issue, you could consider reducing the serum concentration or using a serum-free medium for the treatment period, if your experimental design allows.

Q4: How can I determine the maximum soluble concentration of this compound in my specific culture medium?

A4: Determining the kinetic solubility of this compound under your experimental conditions is a crucial step. A common approach is to prepare a series of dilutions of your compound in the cell culture medium, incubate them under your experimental conditions, and then assess for precipitation either visually or using an instrument. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

If you are experiencing precipitation with this compound, the following workflow can help you identify and resolve the issue.

G cluster_0 Initial Observation cluster_1 Immediate Troubleshooting cluster_2 Further Investigation cluster_3 Resolution observe_precipitate Precipitation of this compound Observed check_stock 1. Check Stock Solution (Is it fully dissolved?) observe_precipitate->check_stock optimize_dilution 2. Optimize Dilution Technique (Pre-warm media, add dropwise) check_stock->optimize_dilution lower_concentration 3. Lower Final Concentration optimize_dilution->lower_concentration solubility_assay 4. Determine Max Solubility (Kinetic solubility assay) lower_concentration->solubility_assay modify_media 5. Modify Media Conditions (Reduce serum, change media type) solubility_assay->modify_media resolved Precipitation Resolved modify_media->resolved

Caption: A workflow for troubleshooting this compound precipitation in cell culture media.

Data Presentation

Cell Culture MediumSerum Concentration (%)Maximum Soluble Concentration of this compound (µM)Incubation Time (hours)Observations
e.g., DMEM10%24e.g., No precipitate
e.g., RPMI-164010%24e.g., Precipitate at >50 µM
e.g., DMEM0%24

Experimental Protocols

1. Protocol for Preparing this compound Stock Solution

  • Weighing: Carefully weigh out the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Aliquoting: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in a dark, dry place.

2. Protocol for Kinetic Solubility Assay

This protocol is adapted from general methods for determining compound solubility in cell culture media.

  • Prepare Stock Dilution Series: Prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: In a clear-bottom 96-well plate, add your desired cell culture medium to each well.

  • Add Compound to Medium: Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO stock dilution to the corresponding wells of the assay plate containing the medium. The final DMSO concentration should be kept constant and at a non-toxic level (e.g., ≤ 0.5%).

  • Include Controls:

    • Positive Control: A high concentration of a compound known to be poorly soluble.

    • Negative Control: Medium with the same final concentration of DMSO only.

    • Blank: Medium only.

  • Incubation: Cover the plate and incubate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a relevant duration (e.g., 1, 4, and 24 hours).

  • Assessment of Precipitation:

    • Visual Inspection: Examine the wells under a light microscope for any signs of precipitate (e.g., crystals, cloudiness).

    • Instrumental Analysis: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in signal compared to the negative control indicates precipitation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process when preparing to use this compound in a cell culture experiment to minimize the risk of precipitation.

G start Start: Prepare for This compound Experiment stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep solubility_test Is Solubility in Media Known? stock_prep->solubility_test perform_assay Perform Kinetic Solubility Assay solubility_test->perform_assay No determine_max_conc Determine Max Soluble Concentration solubility_test->determine_max_conc Yes perform_assay->determine_max_conc prepare_working_sol Prepare Working Solution determine_max_conc->prepare_working_sol pre_warm Pre-warm Media to 37°C prepare_working_sol->pre_warm add_dropwise Add Stock to Media Dropwise while Swirling pre_warm->add_dropwise final_check Visually Inspect for Immediate Precipitation add_dropwise->final_check proceed Proceed with Experiment final_check->proceed No Precipitate troubleshoot Go to Troubleshooting Workflow final_check->troubleshoot Precipitate

Caption: Experimental workflow for preparing and using this compound in culture media.

References

Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering a loss of activity with small molecule inhibitors, referred to herein as HT1171 as a representative example. The principles and troubleshooting steps outlined are broadly applicable to a wide range of small molecule compounds used in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the inhibitory activity of our compound, this compound, in our assays. What are the potential causes?

A1: Loss of activity for a small molecule inhibitor in solution can stem from several factors. The most common causes include chemical degradation (hydrolysis, oxidation, photolysis), precipitation out of solution, adsorption to container surfaces, or interactions with other components in your assay medium. It is also crucial to consider the initial quality and purity of the compound.

Q2: How can we determine if our stock solution of this compound has degraded?

A2: The most direct method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products, allowing for quantification of the intact inhibitor. A noticeable decrease in the peak corresponding to this compound and the appearance of new peaks would indicate degradation.

Q3: What are the best practices for storing a small molecule inhibitor like this compound to prevent loss of activity?

A3: Proper storage is critical for maintaining the integrity of small molecule inhibitors.[1][2] General best practices include:

  • Storage Temperature: Store stock solutions at or below -20°C, and for long-term storage, -80°C is often recommended.[2] Avoid repeated freeze-thaw cycles.

  • Light Protection: Many compounds are light-sensitive.[3] Store solutions in amber vials or tubes wrapped in foil to protect them from light.

  • Inert Atmosphere: For compounds susceptible to oxidation, consider storing them under an inert gas like argon or nitrogen.

  • Solvent Choice: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent, but its stability and potential for degradation should be considered.[4]

Q4: Could the solvent we are using be contributing to the loss of activity?

A4: Yes, the choice of solvent is crucial. Some solvents can react with the compound or promote its degradation. For example, DMSO can be hygroscopic (absorb water from the air), and the presence of water can lead to hydrolysis of susceptible compounds. It is also important to ensure the compound is fully soluble in the chosen solvent to prevent precipitation.

Q5: We suspect our compound is precipitating out of solution in our aqueous assay buffer. How can we confirm this and what can we do to prevent it?

A5: Visual inspection for cloudiness or solid particles is the first step. You can also centrifuge the working solution and test the supernatant for activity. A loss of activity in the supernatant would suggest precipitation. To prevent precipitation, you can try:

  • Lowering the final concentration of the compound in the assay.

  • Including a small percentage of an organic co-solvent (like DMSO or ethanol) in the final assay buffer, if compatible with your experimental system.

  • Using a different buffer system or adjusting the pH.

Troubleshooting Guide

If you are experiencing a loss of activity with this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Evaluate Stock Solution Integrity

The first step is to determine if the issue lies with your stock solution.

Experiment: Stock Solution Quality Control

  • Objective: To assess the purity and concentration of the this compound stock solution.

  • Method:

    • Thaw a fresh aliquot of your this compound stock solution.

    • Prepare a dilution series from this stock.

    • Analyze the dilutions by HPLC or LC-MS to determine the concentration and purity of the parent compound.

    • Compare the results to a previously established standard or the information provided by the supplier.

Possible Outcomes & Next Steps:

Observation Potential Cause Next Steps
Purity is high (>95%) and concentration is as expected.Issue is likely with downstream handling or assay conditions.Proceed to Step 2 .
Purity is low (<95%) and/or additional peaks are observed.Stock solution has degraded.Prepare a fresh stock solution from solid compound. Review storage and handling procedures.
Concentration is significantly lower than expected.Potential precipitation in the stock or inaccurate initial weighing.Prepare a fresh stock solution, ensuring complete dissolution.
Step 2: Investigate Solution Stability in Assay Conditions

If the stock solution is intact, the problem may arise when the compound is diluted into your experimental buffer.

Experiment: Aqueous Buffer Stability Test

  • Objective: To determine the stability of this compound in the final assay buffer over the time course of the experiment.

  • Method:

    • Prepare a working solution of this compound in your assay buffer at the final experimental concentration.

    • Incubate this solution under the same conditions as your experiment (e.g., temperature, light exposure).

    • At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot of the solution and analyze it by HPLC or LC-MS to quantify the amount of intact this compound.

    • In parallel, visually inspect the solution for any signs of precipitation.

Data Presentation: this compound Stability in Assay Buffer A at 37°C

Time (Hours)% Remaining this compound (HPLC)Visual Observation
0100%Clear Solution
195%Clear Solution
270%Slight Haze
440%Visible Precipitate
815%Significant Precipitate

Possible Outcomes & Next Steps:

Observation Potential Cause Next Steps
Concentration of this compound remains stable.The issue may be related to interactions with other assay components (e.g., proteins, other reagents).Proceed to Step 3 .
Concentration of this compound decreases over time, with no new peaks on HPLC.Precipitation of the compound.Modify assay buffer (e.g., add a co-solvent), lower the final concentration of this compound, or test alternative buffer formulations.
Concentration of this compound decreases with the appearance of new peaks on HPLC.Degradation of the compound in the assay buffer.Modify buffer pH, add stabilizing agents (if known), or reduce incubation time.
Step 3: Assess for Non-Specific Interactions

If the compound is stable in the assay buffer alone, it may be interacting with other components of your experimental system.

Experiment: Activity Assay with Pre-incubation Controls

  • Objective: To determine if this compound is being inactivated by or non-specifically binding to other components in the assay.

  • Method:

    • Set up your standard activity assay.

    • Include control groups where this compound is pre-incubated with individual assay components (e.g., serum proteins, specific enzymes, or other additives) before the final assay is initiated.

    • Compare the activity of this compound in these pre-incubation conditions to the standard assay protocol.

Possible Outcomes & Next Steps:

Observation Potential Cause Next Steps
This compound activity is consistent across all conditions.The initial loss of activity may have been due to a previously resolved issue (e.g., a bad batch of stock solution).Continue with the optimized protocol and monitor for future issues.
This compound activity is significantly reduced after pre-incubation with a specific component.Non-specific binding or inactivation by that component.Modify the assay protocol to minimize this interaction, for example, by changing the order of addition of reagents or including a blocking agent (e.g., BSA).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • Solid this compound powder

    • Anhydrous, high-purity DMSO

    • Calibrated analytical balance

    • Amber glass vial or polypropylene tube

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of this compound using a calibrated balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be necessary for some compounds, but check for temperature sensitivity first.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C.

Protocol 2: HPLC Analysis of this compound Stability

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Procedure:

    • Prepare a calibration curve using a fresh, trusted source of this compound.

    • Set up a gradient elution method (e.g., 5% to 95% B over 10 minutes).

    • Set the UV detector to the wavelength of maximum absorbance for this compound.

    • Inject the samples from your stability experiments.

    • Integrate the peak area corresponding to this compound and any new peaks that appear.

    • Quantify the concentration of intact this compound by comparing the peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow start Start: Loss of this compound Activity Observed step1 Step 1: Check Stock Solution (HPLC/LC-MS) start->step1 step1_cond Stock OK? step1->step1_cond step2 Step 2: Test Stability in Assay Buffer (Time Course Analysis) step1_cond->step2 Yes remedy1 Action: Prepare Fresh Stock Review Storage/Handling step1_cond->remedy1 No step2_cond Stable in Buffer? step2->step2_cond step3 Step 3: Investigate Non-Specific Interactions (Pre-incubation Controls) step2_cond->step3 Yes remedy2 Action: Modify Assay Buffer (e.g., add co-solvent, change pH) step2_cond->remedy2 No end Resolution: Activity Restored step3->end remedy1->step1 remedy2->step2 remedy3 Action: Modify Assay Protocol (e.g., change order of addition)

Caption: Troubleshooting workflow for addressing loss of this compound activity.

Degradation_Pathways cluster_causes Potential Causes of Activity Loss This compound Intact this compound (Active) Degradation Degradation Products (Inactive) This compound->Degradation Chemical Instability Precipitation Precipitated this compound (Inactive) This compound->Precipitation Physicochemical Instability Adsorption Adsorbed this compound (Inactive) This compound->Adsorption Physicochemical Instability Hydrolysis Hydrolysis (Presence of Water) Hydrolysis->Degradation Oxidation Oxidation (Exposure to Air) Oxidation->Degradation Photolysis Photolysis (Exposure to Light) Photolysis->Degradation Solubility Poor Solubility in Aqueous Buffer Solubility->Precipitation Surface Non-Specific Binding to Surfaces Surface->Adsorption

References

Technical Support Center: Optimizing HT1171 Incubation Time for Mycobacterium tuberculosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of HT1171 for effective Mycobacterium tuberculosis (Mtb) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit Mtb?

A1: this compound is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome.[1][2][3][4] It belongs to the class of oxathiazol-2-ones and acts as a suicide-substrate inhibitor, meaning it irreversibly binds to and inactivates the proteasome's active site threonine.[3] The Mtb proteasome is crucial for the bacterium's survival, especially under stress conditions that induce a non-replicating state, making it a validated drug target. By inhibiting the proteasome, this compound leads to the accumulation of toxic proteins within the mycobacterial cell, ultimately resulting in cell death. This compound is particularly effective against non-replicating Mtb.

Q2: Why is optimizing the incubation time for this compound important?

A2: Optimizing the incubation time is critical for obtaining accurate and reproducible results in Mtb inhibition assays. An insufficient incubation period may not allow for the full bactericidal effect of this compound to manifest, leading to an underestimation of its potency (false negatives). Conversely, an excessively long incubation time might introduce confounding factors such as compound degradation, nutrient depletion in the culture medium, or the emergence of resistant mutants, which can lead to variable results. The optimal incubation time will depend on the specific experimental goals, the physiological state of the Mtb (replicating vs. non-replicating), and the assay readout being used.

Q3: What is a typical starting point for incubation time with this compound?

A3: Based on available literature, a common starting point for assessing the bactericidal activity of oxathiazol-2-ones like this compound against non-replicating Mtb is a 4-day incubation period. For assays measuring the direct inhibition of proteasome activity within Mtb cells, shorter incubation times, on the order of hours (e.g., 4 hours), have been used. However, these are just starting points, and the ideal incubation time should be empirically determined for your specific experimental setup.

Q4: How does the metabolic state of Mtb affect the required incubation time?

A4: The metabolic state of Mtb significantly influences its susceptibility to antimicrobial agents and thus the required incubation time for an inhibitor to exert its effect.

  • Replicating Mtb: Actively dividing bacteria may be more rapidly affected by inhibitors that target essential processes for growth.

  • Non-replicating Mtb: These persistent bacteria are often more tolerant to antibiotics. This compound is notably effective against this population. However, demonstrating a bactericidal effect against non-replicating Mtb may require longer incubation periods to allow for the accumulation of toxic substrates that are normally degraded by the proteasome. It is crucial to define the desired outcome (e.g., bacteriostatic vs. bactericidal effect) when determining the incubation time for different metabolic states.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in Minimum Inhibitory Concentration (MIC) or Colony Forming Unit (CFU) counts between replicates. Inconsistent incubation time across experiments.Standardize the incubation period for all assays. Use a timer and ensure consistent handling of plates.
Evaporation from wells in microtiter plates.Use plate sealers or a humidified incubator to minimize evaporation, which can concentrate the inhibitor and affect results.
Inhomogeneous Mtb inoculum.Ensure a single-cell suspension of Mtb by vortexing with glass beads or passing through a fine-gauge needle before inoculation to avoid clumping.
No significant Mtb inhibition observed at expected this compound concentrations. Incubation time is too short.Perform a time-kill kinetics assay (see Experimental Protocols) to determine the optimal duration of exposure to this compound. The effect of irreversible inhibitors like this compound is time-dependent.
This compound degradation.Prepare fresh stock solutions of this compound for each experiment. Some compounds can be unstable in culture media over extended periods.
Low metabolic activity of Mtb (for certain readouts).For viability dyes like Alamar blue (resazurin), a certain level of metabolic activity is required for signal generation. Ensure the incubation time is sufficient for a measurable signal in the untreated control.
Unexpected bacterial growth at high this compound concentrations after prolonged incubation. Emergence of resistant mutants.This can occur with extended incubation times. Analyze the dose-response and time-kill curves to identify the optimal window before resistance becomes a significant factor. Consider plating on antibiotic-containing agar to quantify resistant populations.
Compound precipitation.Visually inspect the wells for any precipitation of this compound, especially at higher concentrations. Sonication or the use of a co-solvent might be necessary, but their effects on Mtb should be controlled for.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time using a Time-Kill Assay

This protocol outlines a method to determine the bactericidal kinetics of this compound against Mtb.

1. Preparation of Mtb Inoculum:

  • Culture Mtb (e.g., H37Rv) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
  • Wash the bacterial cells with fresh medium or phosphate-buffered saline (PBS) to remove residual medium components.
  • Adjust the bacterial suspension to a standardized cell density (e.g., by measuring optical density at 600 nm).

2. Assay Setup:

  • Prepare serial dilutions of this compound in the culture medium in a multi-well plate or culture tubes.
  • Include a vehicle control (e.g., DMSO) and a positive control (a known anti-tubercular drug).
  • Inoculate each well or tube with the standardized Mtb suspension.

3. Incubation and Sampling:

  • Incubate the cultures at 37°C.
  • At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect aliquots from each condition.

4. Quantification of Viable Bacteria:

  • Perform serial dilutions of the collected aliquots in fresh medium or PBS.
  • Plate the dilutions onto solid agar medium (e.g., Middlebrook 7H10 or 7H11).
  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
  • Count the Colony Forming Units (CFUs) on each plate.

5. Data Analysis:

  • Plot the log10 CFU/mL against time for each this compound concentration.
  • The optimal incubation time is the point at which the desired level of bacterial killing (e.g., a 2-log or 3-log reduction in CFUs) is achieved and after which the effect plateaus or confounding factors like resistance emerge.

Protocol 2: Optimizing Incubation for Alamar Blue (Resazurin) Assay

This protocol helps in determining the appropriate incubation time for viability assessment using the Alamar blue assay.

1. Mtb Culture and Compound Treatment:

  • Prepare Mtb cultures and treat with serial dilutions of this compound as described in Protocol 1.

2. Incubation with this compound:

  • Incubate the plates for a predetermined range of times based on the expected kinetics of this compound (e.g., 24, 48, 72, 96 hours).

3. Alamar Blue Addition and Incubation:

  • After the initial incubation with this compound, add Alamar blue reagent to each well.
  • Incubate the plates for a further period (typically 6-24 hours) to allow for the reduction of resazurin to the fluorescent resorufin. The optimal Alamar blue incubation time should also be determined empirically to ensure a sufficient signal-to-noise ratio without over-reduction.

4. Measurement and Analysis:

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.
  • Plot the signal against the this compound concentration for each this compound incubation time.
  • The optimal this compound incubation time is the one that provides the most significant and consistent dose-dependent inhibition.

Data Presentation

Table 1: Summary of Reported Incubation Times for Oxathiazol-2-one Inhibitors against Mycobacteria

Assay TypeInhibitorMycobacterial SpeciesIncubation TimeOutcome MeasuredReference
Proteasome ActivityGL5, this compoundM. bovis BCG4 hours~90% inhibition of proteasome activity
Killing of Non-replicating MtbGL5, this compoundM. tuberculosis4 days1.5-2.5 log10 reduction in CFUs
MIC Determination (Resazurin)VariousM. tuberculosis H37Rv7 daysMinimum Inhibitory Concentration
Time-Kill AssayVariousM. tuberculosis1 to 21 daysKill kinetics (CFU or luminescence)

Mandatory Visualizations

experimental_workflow Workflow for Optimizing this compound Incubation Time cluster_prep Preparation cluster_assay Time-Kill Assay cluster_analysis Data Analysis prep_mtb Prepare Mtb Inoculum (Replicating or Non-replicating) incubation Incubate Mtb with this compound prep_mtb->incubation prep_this compound Prepare Serial Dilutions of this compound prep_this compound->incubation sampling Sample at Multiple Time Points (e.g., 0, 24, 48, 72, 96h) incubation->sampling Time Course plating Plate Serial Dilutions on Agar sampling->plating cfu_count Incubate and Count CFUs plating->cfu_count plot_data Plot log10(CFU/mL) vs. Time cfu_count->plot_data determine_time Determine Optimal Incubation Time (e.g., for 99% kill) plot_data->determine_time

Caption: Workflow for determining the optimal incubation time of this compound using a time-kill assay.

signaling_pathway Mechanism of this compound Action This compound This compound Mtb_Cell Mycobacterium tuberculosis Cell Wall This compound->Mtb_Cell Enters Cell Proteasome Mtb 20S Proteasome This compound->Proteasome Irreversible Inhibition Mtb_Cell->Proteasome Toxic_Proteins Accumulation of Toxic/Misfolded Proteins Amino_Acids Amino Acid Recycling Proteasome->Amino_Acids Ub_Proteins Ubiquitinated/Pupylated Proteins Ub_Proteins->Proteasome Degradation Ub_Proteins->Toxic_Proteins Blockage of Degradation Cell_Death Bacterial Cell Death Toxic_Proteins->Cell_Death

Caption: Simplified pathway of this compound-mediated inhibition of the Mtb proteasome leading to cell death.

References

HT1171 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of HT1171, a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Following the manufacturer's guidelines is essential for maintaining its stability.

Q2: How should I store this compound powder?

A2: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 2 years.[1]

Q3: What is the best way to store this compound once it is dissolved in DMSO?

A3: For short-term storage, this compound in DMSO can be kept at 4°C for up to 2 weeks.[1] For longer-term storage of the solution, it is recommended to store it at -80°C, which maintains its stability for up to 6 months.[1]

Q4: Can I repeatedly freeze and thaw the this compound DMSO solution?

A4: It is generally not recommended to repeatedly freeze and thaw solutions of chemical compounds as this can lead to degradation. For this compound, it is best practice to aliquot the DMSO solution into single-use volumes to avoid multiple freeze-thaw cycles.

Q5: What are the signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, the most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify degradation products. In experimental settings, a decrease in the compound's expected biological activity, such as a reduced inhibition of the M. tuberculosis proteasome, could indicate degradation.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and storage of this compound.

Issue Potential Cause Recommended Action
Reduced or no biological activity in the experiment. 1. Improper Storage: The compound may have been stored at the wrong temperature or for a period longer than recommended, leading to degradation. 2. Multiple Freeze-Thaw Cycles: The DMSO solution may have been subjected to repeated freezing and thawing. 3. Incorrect Dilution: Errors in calculating the final concentration for the assay.1. Verify Storage Conditions: Check your storage records to ensure the compound was stored as recommended (see table below). If not, discard the stock and use a fresh vial. 2. Prepare Fresh Aliquots: If you suspect multiple freeze-thaw cycles, prepare a fresh stock solution from powder and aliquot it into single-use vials. 3. Recalculate Dilutions: Double-check all calculations for preparing working solutions.
Precipitate observed in the DMSO solution. 1. Low Solubility: The concentration of this compound in DMSO may be too high. 2. Temperature Fluctuation: The solution may have been stored improperly, leading to precipitation.1. Gentle Warming: Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. Prepare a More Dilute Stock: If precipitation persists, consider preparing a new stock solution at a lower concentration.
Inconsistent results between experiments. 1. Stock Solution Inhomogeneity: The stock solution may not have been mixed thoroughly before making dilutions. 2. Degradation of Working Solutions: Working solutions prepared in aqueous buffers may have a limited stability and should be used fresh.1. Ensure Thorough Mixing: Always vortex the stock solution before preparing dilutions. 2. Prepare Fresh Working Solutions: Prepare working dilutions from the DMSO stock immediately before each experiment.

Storage Conditions Summary

Form Storage Temperature Duration
Powder-20°C2 years[1]
In DMSO4°C2 weeks
In DMSO-80°C6 months

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Add Solvent: Using a sterile pipette tip, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the vial for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, light-protected vials.

  • Store Appropriately: Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC
  • Prepare Samples:

    • T=0 Sample: Immediately after preparing a fresh stock solution of this compound in DMSO, dilute a small amount to an appropriate concentration for HPLC analysis.

    • Aged Samples: Store aliquots of the stock solution under different conditions (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light). At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and prepare it for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Use a suitable C18 column.

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor the elution profile using a UV detector at a wavelength appropriate for this compound.

  • Data Analysis:

    • Compare the peak area of the main this compound peak in the aged samples to the T=0 sample.

    • A decrease in the peak area and the appearance of new peaks are indicative of degradation.

    • Calculate the percentage of remaining this compound at each time point to determine the degradation rate under different storage conditions.

Visual Guides

HT1171_Handling_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Experimental Use p1 Equilibrate this compound powder to RT p2 Add Anhydrous DMSO p1->p2 p3 Vortex to Dissolve p2->p3 s1 Aliquot into single-use vials p3->s1 s2 Store at -80°C (Long-term) s1->s2 s3 Store at 4°C (Short-term, <2 weeks) s1->s3 u1 Thaw aliquot (single use) s2->u1 s3->u1 u2 Prepare fresh working dilutions u1->u2 u3 Perform Experiment u2->u3

Caption: Workflow for proper handling and storage of this compound.

Troubleshooting_Logic start Inconsistent or Negative Experimental Results check_storage Were proper storage conditions followed? start->check_storage check_handling Were proper handling procedures used? check_storage->check_handling Yes improper_storage Degradation likely. Use a fresh vial of this compound. check_storage->improper_storage No check_calculations Are dilutions and concentrations correct? check_handling->check_calculations Yes improper_handling Prepare fresh stock and working solutions following the recommended protocol. check_handling->improper_handling No recalculate Recalculate all dilutions and concentrations. check_calculations->recalculate No success Problem Resolved check_calculations->success Yes improper_storage->start Re-evaluate improper_handling->start Re-evaluate recalculate->start Re-evaluate

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Interpreting Unexpected Results in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is growing much slower than expected. What are the possible causes?

A1: Several factors can contribute to slower-than-expected cell growth. These include:

  • Mycoplasma Contamination: Mycoplasma are difficult to detect by light microscopy and do not typically cause turbidity, but they can significantly alter cell growth, metabolism, and gene expression.

  • Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress cells and inhibit proliferation.

  • Cell Line Misidentification or Contamination: The cell line you are working with may have been cross-contaminated with a slower-growing cell line.[1] It is estimated that 15% of leukemia-lymphoma cell lines are not what they are purported to be.[1]

  • Senescence: Continuous passaging can lead to cellular senescence, characterized by a halt in cell division.

  • Reagent Quality: Degradation of media, serum, or growth factors can negatively impact cell health and proliferation.

Q2: I'm observing a high degree of variability in my experimental replicates. What could be the reason?

A2: Experimental variability is a common challenge. Potential sources include:

  • Inconsistent Cell Seeding: Uneven cell distribution when plating can lead to significant differences in cell numbers between wells.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.

  • Cell Cycle Synchronization: If not controlled for, differences in the cell cycle stage between replicate cultures can lead to variability in response to treatments.

  • Single-Cell Variability: Even within a genetically identical population, there is inherent variability in protein expression and decay rates from cell to cell.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability.

Q3: My cells have suddenly become resistant to a drug that was previously effective. What should I investigate?

A3: The development of drug resistance is a significant concern in cancer research. Possible explanations include:

  • Emergence of Resistant Clones: The cancer cell population may contain a small subpopulation of resistant cells that are selected for and expand under drug pressure.

  • Altered Drug Target: Mutations in the drug's target protein can prevent the drug from binding effectively. For example, the H171T mutation in HIV-1 integrase confers resistance to allosteric inhibitors.[3]

  • Increased Drug Efflux: Cells may upregulate the expression of efflux pumps that actively remove the drug from the cell.

  • Activation of Alternative Signaling Pathways: Cells can compensate for the inhibition of one signaling pathway by activating another that promotes survival and proliferation.

  • Mycoplasma Contamination: Mycoplasma can interfere with the effectiveness of certain drugs.

Troubleshooting Guides

Issue 1: Unexpected Cell Morphology and Debris

Symptoms:

  • You observe black "dots" or "spots" in your cell culture flasks.

  • The culture medium appears cloudy or changes color rapidly.

  • Cells appear stressed, rounded up, or are detaching from the culture surface.

Possible Causes & Solutions:

Possible Cause Identification Solution
Bacterial Contamination The culture medium becomes turbid and may change color (e.g., yellow due to pH change). Microscopic examination reveals small, moving particles.Discard the contaminated culture. Review sterile technique. Test all reagents for contamination.
Fungal (Yeast/Mold) Contamination Visible filamentous structures or budding yeast cells under the microscope. The medium may become cloudy.Discard the contaminated culture. Thoroughly clean incubators and biosafety cabinets.
Mycoplasma Contamination Often no visible signs initially. May lead to slower cell growth, changes in morphology, and decreased transfection efficiency.Use a mycoplasma detection kit (e.g., PCR-based or fluorescence staining). Treat with specific anti-mycoplasma agents or discard the culture.
Cellular Debris/Precipitates Irregularly shaped, non-motile black particles. May be due to cell death or precipitation of media components.Wash the cell monolayer with PBS. If persistent, consider changing the media or serum batch.

Experimental Workflow for Diagnosing Contamination:

G observe Observe Unexpected Morphology/Debris microscopy Microscopic Examination observe->microscopy ph_check Check Medium pH and Turbidity observe->ph_check myco_test Mycoplasma Test observe->myco_test bacterial Bacterial Contamination microscopy->bacterial Moving particles fungal Fungal Contamination microscopy->fungal Filaments/Budding debris Cellular Debris/ Precipitate microscopy->debris Irregular shapes ph_check->bacterial Cloudy/pH shift mycoplasma Mycoplasma Contamination myco_test->mycoplasma Positive result discard Discard and Decontaminate bacterial->discard fungal->discard mycoplasma->discard wash Wash Cells/ Change Media debris->wash review Review Aseptic Technique discard->review

Caption: Workflow for diagnosing cell culture contamination.
Issue 2: Inconsistent or Unexpected Results in Western Blotting

Symptoms:

  • No signal or a very weak signal for the target protein.

  • High background or non-specific bands.

  • Inconsistent protein levels between replicates.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low Target Protein Expression Increase the amount of protein loaded onto the gel. Use a positive control to confirm the antibody is working.
Inefficient Protein Transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Improper Antibody Dilution Titrate the primary and secondary antibodies to find the optimal concentration.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
Cross-reactivity of Antibodies Ensure the secondary antibody is specific to the primary antibody's host species. Run a negative control (e.g., lysate from a knockout cell line).

Signaling Pathway Analysis by Western Blot:

G cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Example Pathway drug Drug Treatment lysis Cell Lysis drug->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Western Blot Transfer sds->transfer probing Antibody Probing transfer->probing detection Signal Detection probing->detection akt p-Akt detection->akt Analyze Target pi3k PI3K detection->pi3k Analyze Upstream pi3k->akt G start Unexpected Xenograft Tumor Growth check_cells Cell Viability & Number? start->check_cells check_mouse Mouse Strain & Health? check_cells->check_mouse Yes optimize_cells Optimize Cell Prep: - Viability >90% - Titrate Cell Number check_cells->optimize_cells No check_tech Injection Technique? check_mouse->check_tech Yes use_immuno Use More Immunocompromised Strain (e.g., NSG) check_mouse->use_immuno No check_hist Tumor Histology? check_tech->check_hist Yes retrain Retrain on Injection Protocol check_tech->retrain No murine_tumor Spontaneous Murine Tumor (Confirm with IHC) check_hist->murine_tumor Negative for human markers xenograft_ok True Xenograft (Continue Study) check_hist->xenograft_ok Positive for human markers

References

Technical Support Center: Improving HT1171 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of improving the solubility of HT1171 for in vivo studies. Given that specific solubility data for this compound is not extensively published, this guide provides general strategies and best practices for poorly soluble small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial to guide the formulation strategy. This involves determining the solubility of this compound in a variety of pharmaceutically acceptable liquids.

Initial Solubility Screening Protocol:

  • Aqueous Solubility: Determine the solubility in water and in buffered solutions at various physiological pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility.

  • Co-solvent Solubility: Evaluate solubility in common co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).

  • Solubility in Oils and Lipids: Assess solubility in various oils (e.g., sesame oil, soybean oil) and lipids, which is important for developing lipid-based formulations.[1]

  • Biorelevant Media: Determine solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo dissolution.

Data Presentation: Solubility Screening Template

Solvent/MediapHTemperature (°C)Solubility (mg/mL)Observations
Purified Water7.025
Phosphate Buffer7.425
0.1 N HCl1.225
Acetate Buffer4.525
PEG 400N/A25
Propylene GlycolN/A25
Sesame OilN/A25
Simulated Gastric Fluid (SGF)1.237
Fasted State SIF (FaSSIF)6.537
Fed State SIF (FeSSIF)5.037

Q2: What are the most common formulation strategies for poorly soluble compounds like this compound for in vivo studies?

A2: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs.[2][3] The choice of strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose.

  • Solutions: Utilizing co-solvents, pH adjustments, or complexing agents like cyclodextrins to dissolve the compound.[1]

  • Suspensions: Dispersing the solid compound in a liquid vehicle, often with suspending and wetting agents to ensure uniformity.

  • Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, or mixtures thereof. Self-emulsifying drug delivery systems (SEDDS) are a common example.[1]

  • Solid Dispersions: Dispersing the drug in a solid polymer matrix to improve its dissolution rate.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

Q3: How do I select the appropriate excipients for my this compound formulation?

A3: Excipient selection is critical and depends on the formulation strategy, route of administration, and the properties of this compound. Always use high-purity, well-characterized excipients suitable for animal studies.

Data Presentation: Example Excipients for Different Formulation Types

Formulation TypeExcipient ClassExamplesFunction
Aqueous Solution Co-solventsPEG 400, Propylene Glycol, EthanolIncrease drug solubility
Complexing AgentsHydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes to enhance solubility
Buffering AgentsPhosphate, CitrateMaintain optimal pH for solubility
Aqueous Suspension Suspending AgentsMethylcellulose, CarboxymethylcelluloseIncrease viscosity to prevent settling
Wetting AgentsPolysorbate 80 (Tween 80), Poloxamer 188Reduce surface tension for better dispersion
Lipid-Based (SEDDS) OilsSesame oil, Capryol 90Solubilize the drug
SurfactantsKolliphor EL, Tween 80Promote emulsification
Co-surfactantsTranscutol HP, Capmul MCMImprove solvent capacity and emulsification

Troubleshooting Guides

Issue 1: Drug Precipitation After Dosing

  • Question: I've prepared a clear solution of this compound in a co-solvent system, but I suspect it's precipitating upon administration. What can I do?

  • Answer: This is a common challenge with solution-based formulations of poorly soluble compounds when they are introduced into an aqueous in vivo environment.

    • Potential Cause: The co-solvent is rapidly diluted in the gastrointestinal tract or bloodstream, causing the drug to crash out of solution.

    • Troubleshooting Steps:

      • Use a Precipitation Inhibitor: Incorporate polymers like hydroxypropyl methylcellulose (HPMC) or povidone into your formulation. These can help maintain the drug in a supersaturated state in vivo.

      • Increase the Solubilizing Capacity: Try a different co-solvent or a combination of co-solvents.

      • Switch to a Different Formulation: A nanosuspension or a lipid-based formulation, where the drug is not initially in a dissolved state, may be more appropriate.

Issue 2: Low and Variable Oral Bioavailability

  • Question: My in vivo studies with an oral formulation of this compound are showing low and highly variable plasma concentrations. What is the likely cause and how can I improve this?

  • Answer: Low and erratic bioavailability for a poorly soluble compound administered orally is often due to dissolution rate-limited absorption.

    • Potential Cause: The compound does not dissolve quickly enough in the gastrointestinal fluids to be effectively absorbed.

    • Troubleshooting Steps:

      • Reduce Particle Size: Micronization or, more effectively, nanocrystallization can significantly increase the surface area available for dissolution.

      • Use an Enabling Formulation: Develop a formulation designed to present the drug in a more soluble form, such as an amorphous solid dispersion or a self-emulsifying drug delivery system (SEDDS).

      • Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing, as the presence of food can significantly impact the absorption of poorly soluble drugs.

Issue 3: Vehicle-Induced Toxicity in Animals

  • Question: The vehicle I am using to dissolve this compound is causing adverse effects in my animal models. What are my alternatives?

  • Answer: Vehicle-related toxicity can compromise study results and is an important animal welfare concern.

    • Potential Cause: The chosen solvents or excipients are not well-tolerated at the required concentrations or volumes.

    • Troubleshooting Steps:

      • Reduce the Dosing Volume: This may require developing a more concentrated formulation, which can be challenging.

      • Explore Alternative Vehicles: Consider aqueous suspensions with excipients that are Generally Regarded As Safe (GRAS), such as methylcellulose and Tween 80. Well-tolerated lipid-based formulations can also be a good option.

      • Conduct a Vehicle Tolerability Study: Before initiating the main study, dose a small group of animals with the vehicle alone to confirm it is well-tolerated at the intended volume and frequency.

Experimental Protocols

Protocol: Preparation of an this compound Nanosuspension by Wet Milling

This protocol provides a general method for preparing a nanosuspension, a formulation that can significantly improve the dissolution rate of poorly soluble compounds.

  • Preparation of the Suspension Vehicle:

    • Prepare an aqueous solution containing a stabilizer and a wetting agent. For example, a 2% (w/v) solution of Poloxamer 188 and a 0.5% (w/v) solution of HPMC in purified water.

    • Stir the solution until all components are fully dissolved.

  • Coarse Suspension Preparation:

    • Disperse the this compound powder into the suspension vehicle to create a pre-suspension.

    • Use a high-shear homogenizer to break down larger drug agglomerates for 5-10 minutes.

  • Wet Milling:

    • Transfer the coarse suspension to the milling chamber of a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

    • Mill the suspension at a controlled temperature (e.g., 2-8°C to prevent degradation) for a specified duration (e.g., 1-4 hours).

    • Periodically take samples to measure the particle size distribution using a technique like laser diffraction or dynamic light scattering. Continue milling until the desired particle size (e.g., a mean size of <200 nm) is achieved.

  • Final Formulation:

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug concentration.

    • Store the nanosuspension at 2-8°C to maintain stability.

Visualizations

G cluster_pathway Mycobacterium tuberculosis Proteasome Pathway Protein Cellular Proteins Pup_Protein Pupylated Protein Protein->Pup_Protein Pupylation Pup Pup (Prokaryotic Ubiquitin-like Protein) Pup->Pup_Protein Proteasome Mtb Proteasome Pup_Protein->Proteasome Targeting for Degradation Peptides Degraded Peptides Proteasome->Peptides Degradation PafA PafA (Proteasome Accessory Factor A) PafA->Pup_Protein Catalyzes

Caption: The Pup-proteasome system in Mycobacterium tuberculosis.

G cluster_workflow Formulation Development Workflow for this compound start Start: Poorly Soluble This compound API physchem Physicochemical Characterization (Solubility, pKa, LogP) start->physchem form_strat Select Formulation Strategy (e.g., Nanosuspension, SEDDS) physchem->form_strat excipient Excipient Screening and Selection form_strat->excipient prototype Prototype Formulation Development excipient->prototype characterize In Vitro Characterization (Particle Size, Dissolution) prototype->characterize stability Short-term Stability Assessment characterize->stability in_vivo In Vivo PK Study in Animal Model stability->in_vivo optimize Optimize Formulation (If necessary) in_vivo->optimize Poor Exposure end End: Lead Formulation for Efficacy Studies in_vivo->end Good Exposure optimize->prototype

Caption: A general workflow for developing an in vivo formulation.

G cluster_troubleshooting Troubleshooting Poor In Vivo Exposure of this compound start Poor In Vivo Exposure Observed check_sol Is the drug soluble in the formulation? start->check_sol check_precip Does it precipitate upon dilution? check_sol->check_precip Yes action_sol Action: Re-formulate (e.g., use co-solvents, change vehicle). check_sol->action_sol No check_diss Is the dissolution rate too slow? check_precip->check_diss No action_precip Action: Add precipitation inhibitors (e.g., HPMC) or use a suspension. check_precip->action_precip Yes check_perm Is permeability a potential issue? check_diss->check_perm No action_diss Action: Reduce particle size (micronization/nanosizing) or use solid dispersion. check_diss->action_diss Yes action_perm Action: Consider permeation enhancers (use with caution). check_perm->action_perm Yes end Proceed with Optimized Formulation check_perm->end No sol_yes Yes sol_no No precip_yes Yes precip_no No diss_yes Yes diss_no No perm_yes Yes action_sol->start action_precip->start action_diss->start action_perm->start

Caption: A decision tree for troubleshooting poor in vivo exposure.

References

Technical Support Center: Overcoming Mycobacterium tuberculosis Resistance to HT1171

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges related to the emergence of Mycobacterium tuberculosis (Mtb) resistance to the proteasome inhibitor HT1171, particularly in the context of long-term in vitro culture.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound, its mechanism of action, and potential resistance pathways.

Q1: What is the mechanism of action of this compound against Mycobacterium tuberculosis?

A1: this compound is a potent and selective inhibitor of the Mycobacterium tuberculosis proteasome.[1] It belongs to the oxathiazol-2-one class of compounds and acts as a suicide-substrate inhibitor.[2] this compound irreversibly binds to the active site threonine (Thr1) of the Mtb proteasome's β-subunits (encoded by prcB) through a process called cyclo-carbonylation.[2][3][4] This covalent modification inactivates the proteasome, leading to the accumulation of damaged or unnecessary proteins and ultimately, cell death, particularly under conditions of stress encountered by non-replicating Mtb.

Q2: What is the Mtb proteasome and why is it a good drug target?

A2: The Mtb proteasome is a large, multi-subunit protease complex responsible for degrading proteins within the bacterial cell. It is composed of α and β subunits, encoded by the prcA and prcB genes, respectively, which assemble into a barrel-shaped structure. While not essential for Mtb growth in standard laboratory conditions, the proteasome is crucial for the bacterium's survival under stress conditions encountered within the host, such as nitrosative and oxidative stress. Genetic or pharmacological inhibition of the Mtb proteasome renders the bacteria unable to persist in animal models of tuberculosis, validating it as a promising therapeutic target.

Q3: What are the likely mechanisms of Mtb resistance to this compound?

A3: While specific clinical or laboratory-evolved resistance to this compound has not been extensively documented in published literature, based on its mechanism of action and known mechanisms of drug resistance in Mtb, the most probable cause of resistance is the acquisition of mutations in the genes encoding the proteasome subunits. Specifically:

  • Mutations in the prcB gene: This is the most likely mechanism. Mutations in the region of the prcB gene that codes for the this compound binding pocket, particularly around the active site threonine (Thr1), could reduce the binding affinity of the drug. Computational docking studies have identified key residues involved in the interaction between this compound and the Mtb proteasome, including Thr1, Arg19, Ser20, Thr21, Val31, and Ala49.

  • Mutations in the prcA gene: Mutations in the gene encoding the α-subunit could potentially alter the structure of the proteasome, indirectly affecting drug binding or access to the catalytic core.

  • Efflux pump upregulation: While less likely for an irreversible inhibitor, Mtb could potentially upregulate efflux pumps that actively transport this compound out of the cell before it can reach its target.

  • Drug modification: The bacteria could theoretically evolve enzymes that modify or degrade this compound, although this is a less common resistance mechanism in Mtb compared to target modification.

Q4: Can this compound resistance be selected for in long-term culture?

A4: Yes, long-term culture of Mtb in the presence of sub-lethal concentrations of this compound can create selective pressure for the emergence of resistant mutants. This is a common method used in laboratories to study drug resistance mechanisms.

II. Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during experiments involving this compound and Mtb.

A. Issues with Mtb Culture and Growth

Q: My Mtb culture is growing much slower than expected or not at all, even without this compound. What could be the problem?

A:

  • Check for Contamination: Visually inspect your culture. Mtb in liquid culture often grows in clumps and settles at the bottom, leaving the supernatant relatively clear. Uniform turbidity appearing within a few days is a strong indicator of contamination by faster-growing bacteria. To confirm, you can plate a small aliquot of your culture on a non-selective agar like Tryptic Soy Agar (TSA) or blood agar and incubate for 24-48 hours. Any growth within this period is likely a contaminant.

  • Media and Supplement Quality: Ensure your Middlebrook 7H9 broth or 7H10/7H11 agar was prepared correctly and that supplements like OADC or ADC are not expired and were stored properly.

  • Inoculum Viability: Your initial Mtb inoculum may have had low viability. If you are using a frozen stock, ensure it was thawed correctly and not subjected to multiple freeze-thaw cycles. It is good practice to determine the viability of a new stock before starting a large experiment.

  • Incubation Conditions: Verify that your incubator is maintaining the correct temperature (37°C) and CO2 levels (if required for your specific strain and media).

Q: My Mtb liquid culture appears clumpy, making it difficult to accurately measure optical density (OD). How can I resolve this?

A:

  • Use of Detergents: Add Tween 80 (typically at 0.05%) to your liquid culture medium to reduce clumping and achieve a more uniform suspension.

  • Vortexing with Glass Beads: For a small volume of culture, you can add a few sterile glass beads and vortex gently to break up clumps before measuring the OD.

  • Sonication: A brief, low-power sonication can also help to disperse clumps. However, be cautious as excessive sonication can lyse the cells.

B. Issues with this compound Drug Susceptibility Testing (DST)

Q: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. What could be the cause?

A:

  • Inoculum Standardization: The size of the initial bacterial inoculum is critical for reproducible MIC results. Ensure you are using a standardized inoculum, typically adjusted to a specific McFarland standard or OD600 value.

  • Drug Preparation and Storage: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final concentration of the solvent in your assay does not affect Mtb growth.

  • Media Composition: The composition of the culture medium can influence the activity of some drugs. Use the same batch of media and supplements for all related experiments to minimize variability.

  • Incubation Time: Read your MIC results at a consistent time point. For slow-growing Mtb, this is particularly important.

Q: My "no-drug" control is not showing any growth, but I am seeing growth in some wells containing this compound. How should I interpret this?

A: This result is likely invalid. If the no-drug control fails to grow, it indicates a problem with the inoculum, media, or incubation conditions. The entire experiment should be repeated.

Q: I have identified a potential this compound-resistant Mtb mutant. How can I confirm that the resistance is specific to this compound and not a general fitness advantage?

A:

  • Cross-Resistance Testing: Determine the MIC of the putative resistant mutant to other anti-tubercular drugs with different mechanisms of action (e.g., rifampicin, isoniazid). If the mutant is only resistant to this compound, it suggests a specific resistance mechanism.

  • Growth Rate Analysis: Compare the growth rate of the resistant mutant to the parental wild-type strain in the absence of any drug. Some resistance mutations can confer a fitness cost, leading to slower growth.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to investigate and overcome Mtb resistance to this compound.

A. Protocol for Generating this compound-Resistant Mtb Mutants in vitro
  • Prepare Mtb Culture: Inoculate 10 mL of Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 with a mid-log phase culture of the parental Mtb strain (e.g., H37Rv).

  • Initial MIC Determination: Determine the baseline MIC of the parental Mtb strain to this compound using a standard microplate-based broth dilution method.

  • Stepwise Selection:

    • Inoculate a fresh 10 mL culture of 7H9-OADC-Tween 80 with the parental Mtb strain to an OD600 of 0.05-0.1.

    • Add this compound to a final concentration of 0.5x the MIC.

    • Incubate at 37°C with shaking until the culture reaches an OD600 of 0.8-1.0.

    • Use this culture to inoculate a new 10 mL culture containing this compound at 1x the MIC.

    • Continue this process, gradually increasing the concentration of this compound (e.g., 2x, 4x, 8x MIC) in subsequent passages.

  • Isolation of Resistant Clones:

    • Plate serial dilutions of the cultures that grow at higher concentrations of this compound onto Middlebrook 7H10 or 7H11 agar plates containing the corresponding concentration of the drug.

    • Incubate at 37°C for 3-4 weeks until colonies appear.

    • Pick individual colonies and grow them in liquid culture with the selective concentration of this compound to confirm resistance.

  • Confirmation of Resistance:

    • Perform a formal MIC determination on the isolated clones to quantify the level of resistance.

    • Cryopreserve the confirmed resistant mutants for further analysis.

B. Protocol for Mtb Proteasome Activity Assay

This assay can be used to determine if resistance to this compound is due to a lack of proteasome inhibition.

  • Preparation of Mtb Cell Lysate:

    • Grow a 50 mL culture of the wild-type and putative this compound-resistant Mtb strains to mid-log phase.

    • Harvest the cells by centrifugation at 4000 x g for 10 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the pellet in 1 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and a protease inhibitor cocktail that does not inhibit the proteasome).

    • Lyse the cells by bead beating or sonication on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Proteasome Activity Assay:

    • In a 96-well black, flat-bottom plate, add 20-50 µg of cell lysate per well.

    • For each lysate, prepare a control well with a known proteasome inhibitor (e.g., MG-132) to measure non-proteasomal activity.

    • Bring the total volume in each well to 100 µL with proteasome assay buffer.

    • Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to a final concentration of 50 µM.

    • Incubate the plate at 37°C and measure the fluorescence (Ex/Em ~350/440 nm) kinetically over 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence signal from the inhibitor-treated wells from the corresponding untreated wells to determine the specific proteasome activity.

    • Compare the proteasome activity of the wild-type and resistant strains in the presence and absence of various concentrations of this compound. A resistant strain with a target-site mutation would be expected to show higher residual proteasome activity in the presence of this compound compared to the wild-type strain.

C. Protocol for Whole-Genome Sequencing (WGS) of this compound-Resistant Mtb
  • Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the wild-type parental strain and the confirmed this compound-resistant mutant(s) using a validated mycobacterial DNA extraction kit.

  • Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's instructions (e.g., Illumina). Perform paired-end sequencing on a suitable platform to achieve at least 30x coverage of the genome.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutant to the reference genome of the parental strain.

    • Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutant.

    • Focus on non-synonymous mutations in the prcA and prcB genes, as these are the most likely candidates for conferring resistance.

    • Analyze the location of these mutations in the 3D structure of the Mtb proteasome to predict their impact on this compound binding.

IV. Data Presentation

Table 1: Hypothetical MIC Data for Wild-Type and this compound-Resistant Mtb Strains

Mtb StrainThis compound MIC (µg/mL)Rifampicin MIC (µg/mL)Isoniazid MIC (µg/mL)
H37Rv (Wild-Type)40.50.05
This compound-R1640.50.05
This compound-R21280.50.05

Table 2: Hypothetical Proteasome Activity in Wild-Type and this compound-Resistant Mtb Lysates

Mtb StrainProteasome Activity (RFU/min/mg protein) - No InhibitorProteasome Activity (RFU/min/mg protein) + 4 µg/mL this compound% Inhibition by this compound
H37Rv (Wild-Type)150015090%
This compound-R11450116020%

V. Visualizations

HT1171_Action_and_Resistance cluster_0 Wild-Type Mtb cluster_1 This compound-Resistant Mtb This compound This compound Proteasome_WT Active Mtb Proteasome (PrcBA) This compound->Proteasome_WT Inhibition Inactivated_Proteasome Inactive Proteasome (this compound-PrcB adduct) Protein_Degradation Protein Degradation Proteasome_WT->Protein_Degradation Cell_Viability_WT Cell Viability Protein_Degradation->Cell_Viability_WT Protein_Accumulation Toxic Protein Accumulation Inactivated_Proteasome->Protein_Accumulation Cell_Death Cell Death Protein_Accumulation->Cell_Death HT1171_R This compound Proteasome_R Mutated Mtb Proteasome (e.g., prcB mutation) HT1171_R->Proteasome_R Reduced Inhibition Protein_Degradation_R Protein Degradation Proteasome_R->Protein_Degradation_R Cell_Viability_R Cell Survival Protein_Degradation_R->Cell_Viability_R

Caption: this compound action in wild-type vs. resistant Mtb.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Mechanism Investigation cluster_2 Interpretation start Observation: Reduced this compound Efficacy in Long-Term Culture check_mic Confirm Increased MIC of this compound start->check_mic check_purity Verify Culture Purity (No Contamination) check_mic->check_purity MIC Confirmed proteasome_assay Perform Proteasome Activity Assay check_purity->proteasome_assay Culture is Pure reduced_inhibition Result: Reduced Inhibition by this compound proteasome_assay->reduced_inhibition no_change Result: No change in inhibition proteasome_assay->no_change wgs Whole-Genome Sequencing mutation_found Result: Mutation in prcBA genes wgs->mutation_found reduced_inhibition->wgs other_mechanisms Consider other mechanisms (e.g., efflux, metabolism) no_change->other_mechanisms

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Optimizing Novel Compound Delivery in Infected Macrophage Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing novel therapeutic compounds, such as HT1171-like molecules, in infected macrophage models.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is the optimal concentration of the compound for treating infected macrophages? The optimal concentration is dependent on the compound's cytotoxicity and efficacy. It is crucial to perform a dose-response study to determine the concentration that maximizes anti-infective activity while minimizing toxicity to the macrophages. We recommend starting with a broad range of concentrations based on in vitro MIC (Minimum Inhibitory Concentration) data against the pathogen.
2. How can I improve the solubility of my compound in culture media? Poor aqueous solubility is a common issue. Consider dissolving the compound in a biocompatible solvent like DMSO first, then diluting it in the culture medium.[1] Ensure the final DMSO concentration is non-toxic to the macrophages (typically <0.5%). For some compounds, formulation with cyclodextrins may enhance solubility.[2]
3. What are the best macrophage cell models to use for these experiments? The choice of macrophage model depends on the research question. Primary cells like bone marrow-derived macrophages (BMDMs) or peritoneal macrophages offer more physiological relevance but can be variable.[3][4] Cell lines such as RAW 264.7 or THP-1 are more reproducible and easier to culture.[5] Note that different macrophage types can exhibit distinct responses to infection and treatment.
4. How can I confirm that the compound is being taken up by the macrophages? Uptake can be confirmed using several methods. If the compound is fluorescent, direct visualization by fluorescence microscopy is an option. Alternatively, you can lyse the cells and quantify the compound concentration using techniques like HPLC or LC-MS/MS.
5. My compound is not effective in the infected macrophage model, although it works against the pathogen in axenic culture. What could be the reason? Several factors could be at play. The compound may not be effectively penetrating the macrophage to reach the intracellular pathogen. It could also be metabolized by the macrophage into an inactive form. Additionally, the intracellular environment may alter the pathogen's susceptibility to the compound. Consider using drug delivery systems like liposomes or nanoparticles to improve intracellular delivery.

Troubleshooting Guides

Problem 1: High Macrophage Cytotoxicity
Symptom Possible Cause Suggested Solution
Significant decrease in macrophage viability after compound treatment.The compound concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.
The solvent used to dissolve the compound is toxic.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific macrophage model.
The compound induces apoptosis or necrosis.Investigate the mechanism of cell death (e.g., caspase-3 activation for apoptosis) to understand the cytotoxic pathway.
Problem 2: Low Compound Efficacy in Infected Macrophages
Symptom Possible Cause Suggested Solution
No significant reduction in intracellular pathogen load after treatment.Poor cell penetration of the compound.Modify the compound to enhance its lipophilicity or use a carrier system like nanoparticles or liposomes to facilitate uptake.
The compound is being actively effluxed from the macrophages.Co-administer with known efflux pump inhibitors to see if efficacy is restored.
The pathogen resides in a cellular compartment that the compound cannot access.Characterize the subcellular localization of the pathogen and the compound using microscopy or subcellular fractionation.
Problem 3: Inconsistent Experimental Results
Symptom Possible Cause Suggested Solution
High variability in pathogen load or macrophage response between experiments.Inconsistent macrophage activation state.Standardize the macrophage differentiation and activation protocol. Be aware that different stimuli can lead to different macrophage phenotypes (M1 vs. M2) which can affect experimental outcomes.
Variation in the infectious dose (Multiplicity of Infection - MOI).Carefully titrate the pathogen stock and use a consistent MOI for all experiments.
Passage number of the macrophage cell line is too high.Use macrophage cell lines within a defined low passage number range to maintain consistent characteristics.

Experimental Protocols

Protocol 1: General Macrophage Infection Protocol
  • Cell Seeding: Plate macrophages (e.g., RAW 264.7) in appropriate culture plates and allow them to adhere overnight.

  • Pathogen Preparation: Prepare a single-cell suspension of the pathogen from a fresh culture.

  • Infection: Aspirate the culture medium from the macrophages and replace it with medium containing the pathogen at the desired MOI.

  • Phagocytosis: Incubate for a specified time (e.g., 2-4 hours) to allow for phagocytosis.

  • Removal of Extracellular Pathogens: Wash the cells with sterile PBS and add fresh medium containing an antibiotic that kills extracellular but not intracellular pathogens.

  • Compound Treatment: Add the therapeutic compound at the desired concentrations to the infected cells.

  • Incubation: Incubate for the desired treatment period.

  • Assessment of Intracellular Load: Lyse the macrophages and plate the lysate on appropriate agar to enumerate colony-forming units (CFUs).

Protocol 2: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed macrophages in a 96-well plate and allow them to adhere.

  • Compound Addition: Add serial dilutions of the compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired exposure time (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment & Analysis seed_macrophages Seed Macrophages infect_cells Infect Macrophages (MOI) seed_macrophages->infect_cells prepare_pathogen Prepare Pathogen prepare_pathogen->infect_cells allow_phagocytosis Allow Phagocytosis infect_cells->allow_phagocytosis wash_cells Wash Extracellular Pathogen allow_phagocytosis->wash_cells add_compound Add Therapeutic Compound wash_cells->add_compound incubate Incubate add_compound->incubate assess_outcome Assess Outcome (e.g., CFU, Cytotoxicity) incubate->assess_outcome

Caption: A generalized workflow for testing a therapeutic compound in an infected macrophage model.

troubleshooting_logic start Low Compound Efficacy? check_cytotoxicity Is there high cytotoxicity? start->check_cytotoxicity check_uptake Is cellular uptake confirmed? check_cytotoxicity->check_uptake No optimize_concentration Optimize Concentration check_cytotoxicity->optimize_concentration Yes use_delivery_system Use Delivery System (e.g., Liposomes) check_uptake->use_delivery_system No investigate_metabolism Investigate Compound Metabolism/Efflux check_uptake->investigate_metabolism Yes end Efficacy Improved optimize_concentration->end use_delivery_system->end investigate_metabolism->end

Caption: A decision tree for troubleshooting low compound efficacy in infected macrophage models.

References

Validation & Comparative

Confirming HT1171 Target Engagement in Mycobacterium tuberculosis Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for confirming the target engagement of HT1171, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome. We present a comparative analysis of this compound with other proteasome inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.

Introduction to this compound and its Target

This compound is a member of the oxathiazol-2-one class of compounds that have been identified as potent and selective inhibitors of the Mtb proteasome.[1][2] The Mtb proteasome is a crucial enzyme for the survival of the bacterium, particularly under stress conditions encountered within the host, making it a validated target for anti-tubercular drug development.[1][3] this compound acts as an irreversible, mechanism-based inhibitor, covalently modifying the N-terminal threonine (Thr1) of the proteasome's β-subunit, which forms the active site.[1] This covalent modification leads to the inactivation of the proteasome.

Comparative Performance of Proteasome Inhibitors

The efficacy of this compound in inhibiting the Mtb proteasome within a cellular context has been compared to other known proteasome inhibitors, such as the related oxathiazol-2-one GL5 and the clinically used human proteasome inhibitor bortezomib.

Table 1: In-Cell Mtb Proteasome Inhibition

CompoundConcentrationProteasome Activity Inhibition in M. bovis BCGCitation
This compound 50 µM~90%
GL5 50 µM~90%
Bortezomib 50 µM52%

A critical aspect of a drug candidate's profile is its selectivity for the bacterial target over host cell machinery. Cytotoxicity assays in mammalian cell lines are therefore essential.

Table 2: Cytotoxicity in Mammalian Cells

CompoundCell LineIC50Citation
This compound Monkey Kidney Epithelial Cells (Vero76)No apparent toxicity up to 75 µM
GL5 Monkey Kidney Epithelial Cells (Vero76)No apparent toxicity up to 75 µM
Bortezomib A549 (Human Lung Carcinoma)45 nM (48h)
Bortezomib CCD-19 Lu (Human Lung Fibroblast)160 nM (48h)
Bortezomib Multiple Myeloma Cell Lines1.9 - 10.2 nM (48h continuous exposure)

The data clearly indicates that while bortezomib is a potent inhibitor of the Mtb proteasome, it exhibits significant cytotoxicity against mammalian cells. In contrast, this compound and GL5 demonstrate high selectivity, potently inhibiting the mycobacterial proteasome with minimal impact on mammalian cell viability at comparable concentrations.

Experimental Protocols

To facilitate the replication and validation of these findings, we provide detailed methodologies for key experiments.

Mtb Proteasome Activity Assay in Intact Cells

This protocol is adapted from studies measuring proteasome activity in mycobacterial cells following inhibitor treatment.

Materials:

  • Mycobacterium bovis BCG or Mycobacterium tuberculosis culture

  • 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

  • This compound, GL5, Bortezomib (or other test compounds)

  • DMSO (vehicle control)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • 96-well black plates

  • Plate reader with fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Grow mycobacterial cultures to mid-log phase (OD600 ~0.6-0.8).

  • Aliquot the culture into microcentrifuge tubes.

  • Treat the cells with the desired concentration of inhibitors (e.g., 50 µM) or DMSO for a specified time (e.g., 4 hours) at 37°C.

  • Harvest the cells by centrifugation and wash with PBS to remove the inhibitor.

  • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by bead beating or sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine the protein concentration of the lysate.

  • In a 96-well black plate, add a standardized amount of lysate to each well.

  • Add the fluorogenic proteasome substrate to each well.

  • Immediately measure the fluorescence kinetics in a plate reader at 37°C.

  • Calculate the rate of substrate cleavage (proteasome activity) and normalize to the vehicle control.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.

Materials:

  • Mammalian cell line (e.g., Vero, A549, or a relevant cell line for your research)

  • Complete cell culture medium

  • Test compounds (this compound, bortezomib, etc.)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Plate reader with absorbance detection (~570 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cellular Thermal Shift Assay (CETSA) for Mtb

While a standardized, universally adopted CETSA protocol for M. tuberculosis has not been formally published, the following protocol is a comprehensive guide based on established CETSA principles and adapted for the specific challenges of working with mycobacteria.

Materials:

  • Mid-log phase M. tuberculosis culture

  • PBS with protease inhibitors

  • Test compound (e.g., this compound) and DMSO

  • PCR tubes

  • Thermal cycler

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • 0.1 mm zirconia/silica beads

  • Bead beater

  • SDS-PAGE equipment and reagents

  • Western blot equipment and reagents

  • Primary antibody against the Mtb proteasome β-subunit

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment: Harvest Mtb cells and resuspend in PBS with protease inhibitors. Treat cells with the test compound (e.g., 10x MIC of this compound) or DMSO for 1 hour at 37°C.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis: Transfer the heated cell suspensions to tubes containing zirconia/silica beads. Lyse the cells by mechanical disruption using a bead beater (e.g., 3-4 cycles of 45 seconds on, 1 minute on ice).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for the Mtb proteasome β-subunit, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the soluble proteasome fraction against the temperature for both the compound-treated and vehicle-treated samples to generate the melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.

G cluster_0 Mtb Proteasome Inhibition by this compound proteasome Mtb Proteasome (Active Site Thr1) intermediate Covalent Intermediate proteasome->intermediate Nucleophilic attack by Thr1 This compound This compound (Oxathiazol-2-one) This compound->proteasome Binding inactive_proteasome Inactive Proteasome (Cyclocarbonylated Thr1) intermediate->inactive_proteasome Irreversible modification

Caption: Mechanism of Mtb proteasome inhibition by this compound.

G cluster_1 CETSA Workflow for Mtb start Mtb Culture treat Treat with this compound or DMSO start->treat heat Heat Shock (Temperature Gradient) treat->heat lyse Cell Lysis (Bead Beating) heat->lyse centrifuge Centrifugation (Separate Soluble Fraction) lyse->centrifuge wb Western Blot (Detect Soluble Proteasome) centrifuge->wb analyze Analyze Melting Curve Shift wb->analyze

References

A Head-to-Head Battle: Unpacking the Efficacy of Proteasome Inhibitors HT1171 and GL5 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-tubercular agents is paramount. Among the promising targets is the Mycobacterium tuberculosis (Mtb) proteasome, a critical enzyme for the bacterium's survival, particularly in non-replicating states. This guide provides a detailed comparison of two potent Mtb proteasome inhibitors, HT1171 and GL5, summarizing key experimental data on their efficacy and selectivity.

This compound and GL5 are irreversible inhibitors of the Mtb proteasome, identified through high-throughput screening.[1] Both compounds have demonstrated significant activity against Mtb, particularly in its non-replicating form, a state that renders the bacterium tolerant to many conventional antibiotics.[2][3] Their mechanism of action involves the cyclocarbonylation of the active site threonine residue within the Mtb proteasome, leading to its inactivation.[2]

Quantitative Efficacy and Selectivity

A critical aspect of any potential therapeutic is its selectivity for the target pathogen over host cells. Both this compound and GL5 exhibit remarkable selectivity for the Mtb proteasome over the human proteasome, a crucial factor for minimizing potential toxicity.

ParameterThis compoundGL5Bortezomib (Control)Citation
Inhibition of Proteasome Activity in intact M. bovis BCG (50 µM, 4h) ~90%~90%52%[3]
Selectivity (Mtb vs. Human Proteasome) >1000-fold more effective against Mtb proteasome>1000-fold more effective against Mtb proteasome-
Toxicity to Mammalian Cells (up to 75 µM) No apparent toxicityNo apparent toxicityToxic

Bactericidal Activity Against Non-Replicating Mtb

A key advantage of this compound and GL5 is their ability to kill non-replicating Mtb, particularly under conditions of nitrosative stress, which mimics the host immune response.

ConditionThis compoundGL5Bortezomib (Control)Citation
Killing of non-replicating Mtb (in synergy with nitric oxide) Dose-dependent killing (1.5-2.5 log10 reduction over 4 days)Dose-dependent killing (1.5-2.5 log10 reduction over 4 days)Less mycobactericidal

Mechanism of Action: A Visual Representation

The following diagram illustrates the suicide-substrate inhibition mechanism of this compound and GL5 on the Mtb proteasome.

Mechanism of Mtb Proteasome Inhibition cluster_0 Mtb Proteasome Active Site cluster_1 Inhibitor cluster_2 Inhibition Process Active_Site Active Site Threonine (Thr1) Binding Inhibitor Binding to Active Site Active_Site->Binding Inhibitor This compound or GL5 (Oxathiazol-2-one) Inhibitor->Binding Cyclocarbonylation Cyclocarbonylation of Thr1 Binding->Cyclocarbonylation Suicide Substrate Mechanism Inactivated_Complex Stable, Inactivated Inhibitor-Enzyme Complex Cyclocarbonylation->Inactivated_Complex

Caption: Mechanism of irreversible inhibition of the Mtb proteasome by this compound and GL5.

Experimental Protocols

The following outlines the general methodologies used to assess the efficacy of this compound and GL5.

Inhibition of Proteasome Activity in Intact Mycobacteria

This experiment evaluates the ability of the compounds to penetrate the mycobacterial cell wall and inhibit the proteasome within a living cell.

Workflow for Proteasome Inhibition Assay in Intact BCG Start Culture M. bovis BCG to mid-log phase Incubate Incubate BCG with this compound, GL5, or control (e.g., Bortezomib, DMSO) Start->Incubate Lyse Lyse bacterial cells Incubate->Lyse Assay Measure proteasome activity in lysates using a fluorogenic substrate (e.g., Ac-YQW-AMC) Lyse->Assay Analyze Compare fluorescence levels to determine percent inhibition Assay->Analyze

Caption: Experimental workflow for assessing proteasome inhibition in intact mycobacteria.

Methodology:

  • Mycobacterium bovis var. BCG is cultured to an optical density at 580 nm (OD580) of 0.6-1.0.

  • The bacterial culture is then incubated with the test compounds (e.g., 50 µM of this compound, GL5, or bortezomib) or a vehicle control (DMSO) for a specified duration (e.g., 4 hours).

  • Following incubation, the bacterial cells are harvested and lysed to release their cellular contents.

  • The proteasome activity in the cell lysates is measured by adding a fluorogenic substrate, such as Ac-YQW-AMC. The cleavage of this substrate by the proteasome releases a fluorescent signal.

  • The fluorescence is quantified, and the percentage of inhibition is calculated by comparing the signal from the compound-treated samples to the control.

Bactericidal Activity Against Non-Replicating Mtb

This assay determines the ability of the compounds to kill Mtb under conditions that mimic the host environment and induce a non-replicating state.

Methodology:

  • Mtb Erdman strain is cultured in a suitable medium, such as Sauton's medium.

  • A state of non-replication is induced by adding a nitric oxide donor, such as 2,2'-(hydroxynitrosohydrazino)-bis-ethanamine (DETA-NO), to the culture. This mimics the nitrosative stress encountered by the bacteria within the host.

  • The test compounds (this compound, GL5) and controls are added to the culture at various concentrations.

  • The cultures are incubated for a period of several days (e.g., 4 days).

  • At different time points, aliquots are taken from the cultures, serially diluted, and plated on solid media to determine the number of colony-forming units (CFU/ml).

  • The reduction in CFU/ml in the compound-treated cultures compared to the control indicates the bactericidal activity of the compounds.

Conclusion

Both this compound and GL5 are highly effective and selective inhibitors of the Mycobacterium tuberculosis proteasome. Their ability to kill non-replicating Mtb, a key driver of the long duration of tuberculosis treatment, makes them promising candidates for further drug development. Their high selectivity for the mycobacterial proteasome over its human counterpart suggests a favorable safety profile. The experimental data presented here provide a strong rationale for the continued investigation of oxathiazol-2-one derivatives as a novel class of anti-tubercular agents.

References

HT1171 vs. Bortezomib: A Comparative Analysis of Selectivity for the Mtb Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance and selectivity of HT1171 and bortezomib as inhibitors of the Mycobacterium tuberculosis (Mtb) proteasome.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel therapeutic targets. The Mtb proteasome is a validated target for the development of new anti-tubercular agents, as it is essential for the bacterium's survival under stress conditions within the host. This guide provides a detailed comparison of two proteasome inhibitors, this compound and bortezomib, with a focus on their selectivity for the Mtb proteasome over its human counterpart.

Executive Summary

This compound, an oxathiazol-2-one compound, demonstrates remarkable selectivity for the Mycobacterium tuberculosis (Mtb) proteasome, exhibiting over 1000-fold greater efficacy against the Mtb proteasome compared to human proteasomes. In stark contrast, bortezomib, a dipeptidyl boronic acid derivative and an FDA-approved anti-cancer drug, is significantly more potent in inhibiting the human proteasome. This differential selectivity positions this compound as a promising candidate for anti-tubercular drug development with a potentially wider therapeutic window and reduced host toxicity compared to bortezomib.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity and selectivity of this compound and bortezomib against Mtb and human proteasomes.

CompoundTargetInhibition MetricValueSelectivity (Mtb vs. Human)Reference
This compound Mtb Proteasome (20SOG)kobs/[I] (M-1s-1)1,800>1000-fold[1][2]
Human Proteasome (β5 subunit)Partition Ratio>1,100[1][3]
Bortezomib Mtb Proteasome% Inhibition (at 50 µM)52%~8-fold (analogues)[1]
Human Proteasome (β5 subunit)IC500.016 µM
Monkey Epithelial Cells (Vero76)ToxicityToxic
This compound Monkey Epithelial Cells (Vero76)ToxicityNo apparent toxicity up to 75 µM

Mechanism of Action

This compound acts as a selective, irreversible, suicide-substrate inhibitor of the Mtb proteasome. It covalently modifies the active site threonine (Thr1) of the Mtb proteasome's β-subunit through cyclocarbonylation. This modification leads to major conformational changes that protect the inhibitor-enzyme intermediate from hydrolysis, resulting in the formation of a stable oxazolidin-2-one and preventing the regeneration of the active protease. The selectivity of this compound is attributed to non-conserved residues outside the active site that stabilize the conformational changes in the Mtb proteasome but not in the human homologue.

Bortezomib is a reversible inhibitor of the 26S proteasome in eukaryotic cells. It primarily targets the chymotrypsin-like activity of the proteasome's β5 subunit by forming a stable complex with the active site threonine. In mycobacteria, bortezomib has been shown to inhibit not only the proteasome but also the caseinolytic protease ClpP1P2. Its boronic acid warhead is crucial for its potent inhibition of both human and mycobacterial proteasomes, which contributes to its lack of selectivity.

Experimental Protocols

Proteasome Inhibition Assay in Intact Mycobacteria

This protocol assesses the ability of compounds to inhibit the proteasome within live mycobacterial cells.

  • Cell Culture: Mycobacterium bovis BCG is grown to an optical density at 580 nm (OD580) of 0.6 - 1.0.

  • Compound Treatment: The cells are treated with the test compound (e.g., 50 µM this compound, GL5, or bortezomib) or DMSO (vehicle control) for a specified duration (e.g., 4 hours).

  • Cell Lysis: After treatment, the cells are harvested by centrifugation, washed twice, and then mechanically lysed.

  • Proteasome Activity Measurement: The protein concentration of the cell lysate is determined. An aliquot containing 10 µg of protein is assayed for proteasome activity using a fluorogenic substrate, such as Ac-YQW-AMC (50 µM) or Suc-LLVY-AMC (50 µM).

  • Data Analysis: The fluorescence generated over time is monitored to determine the rate of substrate degradation, which is indicative of proteasome activity. The percentage of inhibition is calculated by comparing the activity in treated samples to the DMSO control.

Kinetic Analysis of Proteasome Inactivation

This method is used to determine the kinetic parameters of irreversible inhibitors.

  • Enzyme Preparation: Purified Mtb 20S open-gate (20SOG) proteasome or human 20S proteasome is used.

  • Inhibitor Incubation: The proteasome is incubated with various concentrations of the inhibitor.

  • Activity Measurement: At different time points, aliquots are taken, and the remaining proteasome activity is measured using a fluorogenic substrate like Z-VLR-AMC.

  • Data Analysis: The observed rate constant of inactivation (kobs) is determined for each inhibitor concentration. A plot of kobs versus inhibitor concentration ([I]) allows for the calculation of the second-order rate constant of inactivation (kobs/[I]). The partition ratio, which represents the ratio of catalysis to inactivation, can also be determined.

Mammalian Cell Viability Assay

This assay evaluates the cytotoxicity of the compounds against mammalian cells.

  • Cell Culture: Monkey kidney epithelial cells (Vero76) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Compound Treatment: The cells are incubated with various concentrations of the test compounds for a specified period (e.g., 4 days).

  • Viability Assessment: Cell viability is assessed using the MTS assay, which measures the metabolic activity of the cells. Microscopic examination is also used to observe cell morphology.

  • Data Analysis: The results are expressed as the percentage of viable cells compared to the untreated control.

Visualizations

HT1171_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell HT1171_in This compound Mtb_Proteasome Mtb Proteasome (Active Thr1) HT1171_in->Mtb_Proteasome Covalent Modification Inactive_Complex Irreversible Cyclocarbonylated Complex Protein_Degradation Protein Degradation Mtb_Proteasome->Protein_Degradation Inhibited Cell_Death Cell Death Protein_Degradation->Cell_Death Leads to

Caption: Mechanism of this compound action in M. tuberculosis.

Bortezomib_Mechanism cluster_Human Human Cell cluster_Mtb Mycobacterium tuberculosis Cell Bortezomib_in_H Bortezomib Human_Proteasome Human Proteasome (β5 subunit) Bortezomib_in_H->Human_Proteasome Reversible Binding Reversible_Complex_H Reversible Inhibitory Complex Protein_Homeostasis Protein Homeostasis Disrupted Human_Proteasome->Protein_Homeostasis Inhibited Apoptosis Apoptosis Protein_Homeostasis->Apoptosis Bortezomib_in_M Bortezomib Mtb_Proteasome Mtb Proteasome Bortezomib_in_M->Mtb_Proteasome ClpP1P2 ClpP1P2 Protease Bortezomib_in_M->ClpP1P2 Reversible_Complex_M Reversible Inhibitory Complex Bacterial_Cell_Death Bactericidal Effect Mtb_Proteasome->Bacterial_Cell_Death ClpP1P2->Bacterial_Cell_Death

Caption: Dual inhibitory action of Bortezomib.

Experimental_Workflow start Start: Compound Screening intact_cell_assay 1. Intact Mycobacteria Proteasome Inhibition Assay start->intact_cell_assay kinetic_assay 2. Kinetic Analysis of Proteasome Inactivation intact_cell_assay->kinetic_assay cytotoxicity_assay 3. Mammalian Cell Viability Assay kinetic_assay->cytotoxicity_assay selectivity Determine Selectivity (Mtb vs. Human) cytotoxicity_assay->selectivity promising_candidate Promising Candidate (e.g., this compound) selectivity->promising_candidate High Selectivity Low Toxicity non_selective Non-selective/Toxic (e.g., Bortezomib) selectivity->non_selective Low Selectivity High Toxicity

Caption: Workflow for comparing proteasome inhibitors.

References

Unveiling the Unwavering Grip: A Comparative Guide to the Validation of HT1171's Irreversible Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel inhibitor is paramount. This guide provides a comprehensive comparison of HT1171, an irreversible inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, with other relevant inhibitors. We delve into the experimental data and protocols that validate its covalent binding mechanism, offering a clear picture of its potency and selectivity.

This compound, an oxathiazol-2-one derivative, has emerged as a potent and selective inhibitor of the Mtb proteasome, a critical enzyme for the survival of the tuberculosis-causing bacterium. Its efficacy stems from an irreversible inhibition mechanism, a coveted property in drug design that can lead to prolonged therapeutic effects. This guide will dissect the evidence supporting this mechanism through a comparative analysis with other inhibitors, detailed experimental protocols, and visual representations of the underlying processes.

Performance Comparison: this compound vs. Alternative Inhibitors

The efficacy of an irreversible inhibitor is best understood by comparing its kinetic parameters with those of other compounds, including other irreversible inhibitors, reversible inhibitors, and inhibitors of homologous targets in humans. The following table summarizes key quantitative data for this compound and its comparators.

InhibitorTarget ProteasomeInhibition Typekobs/[I] (M⁻¹s⁻¹)Partition Ratio (Mtb/Human)Ki (nM)IC₅₀ (nM)
This compound MtbIrreversible1,200[1][2]>1000[1][2]--
GL5 MtbIrreversible11,000[1]>1000--
DPLG-2 MtbReversible--1515
Bortezomib HumanReversible---3-20 (in various cancer cell lines)

Note: kobs/[I] is the second-order rate constant of inactivation, a measure of the efficiency of irreversible inhibition. The partition ratio indicates the selectivity of the inhibitor for the Mtb proteasome over the human proteasome. A higher ratio signifies greater selectivity. Ki represents the equilibrium dissociation constant for reversible inhibitors, indicating binding affinity. IC₅₀ is the half-maximal inhibitory concentration.

Experimental Validation of Irreversible Inhibition

The irreversible covalent binding of this compound to the Mtb proteasome has been rigorously validated through a series of key experiments. Here, we detail the protocols for these pivotal assays.

Enzyme Kinetics Assay for Irreversible Inhibition

This assay determines the rate of irreversible inhibition by measuring the time-dependent loss of enzyme activity.

Protocol:

  • Reagents and Materials:

    • Purified Mtb 20S proteasome (wild-type or open-gate mutant).

    • This compound stock solution in DMSO.

    • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC).

    • Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, 0.03% SDS, pH 7.5).

    • 96-well microplate reader with fluorescence detection.

  • Procedure:

    • Pre-incubate varying concentrations of this compound with a fixed concentration of the Mtb proteasome in the assay buffer at 37°C.

    • At specific time intervals, withdraw aliquots from the pre-incubation mixture.

    • Initiate the enzyme reaction by adding the fluorogenic substrate to the aliquots.

    • Monitor the increase in fluorescence over time, which corresponds to substrate hydrolysis.

    • Determine the initial velocity (rate of reaction) for each time point and inhibitor concentration.

  • Data Analysis:

    • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration.

    • The slope of each line represents the observed rate constant of inactivation (kobs).

    • Plot the kobs values against the corresponding this compound concentrations.

    • The resulting plot, which should be a hyperbola, is then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the kinetic parameters k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at which the rate of inactivation is half-maximal). The ratio k_inact/K_I is equivalent to kobs/[I].

Mass Spectrometry Analysis of Covalent Adduct Formation

This experiment provides direct evidence of covalent bond formation between this compound and its target protein.

Protocol:

  • Sample Preparation:

    • Incubate purified Mtb proteasome with an excess of this compound for a sufficient time to ensure complete inactivation. A control sample with DMSO instead of this compound is prepared in parallel.

    • Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.

  • Trypsin Digestion:

    • Denature the proteasome samples (e.g., by boiling in the presence of SDS).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide.

    • Digest the proteins into smaller peptides overnight at 37°C using sequencing-grade trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptide mixtures using reverse-phase liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to acquire high-resolution mass spectra of the peptides (MS1) and then fragment selected peptides to determine their amino acid sequence (MS2).

  • Data Analysis:

    • Compare the peptide maps of the this compound-treated and control samples.

    • Search for a unique peptide in the this compound-treated sample that has a mass shift consistent with the addition of a fragment of the inhibitor. For this compound, a mass increase of 26 Da was observed on the N-terminal heptapeptide (TTIVALK) of the β subunit, corresponding to the addition of a carbonyl group.

    • Perform MS/MS analysis on the modified peptide to confirm the site of covalent modification, which for this compound is the N-terminal threonine (Thr1).

Cellular Washout Assay

This assay demonstrates the irreversible nature of inhibition within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture Mycobacterium bovis BCG (a surrogate for Mtb) to mid-log phase.

    • Treat the bacterial cells with a high concentration of this compound (e.g., 50 µM) for a defined period (e.g., 4 hours). A control group is treated with DMSO.

  • Washout Procedure:

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in fresh, inhibitor-free culture medium.

    • Repeat the washing step multiple times (e.g., 3-5 times) to ensure complete removal of any unbound inhibitor.

  • Assessment of Proteasome Activity:

    • After the final wash, lyse the bacterial cells.

    • Measure the proteasome activity in the cell lysates using a fluorogenic substrate assay, as described in the enzyme kinetics protocol.

  • Data Analysis:

    • Compare the proteasome activity in the lysates from this compound-treated and DMSO-treated cells.

    • A sustained inhibition of proteasome activity in the this compound-treated cells after the washout procedure indicates irreversible binding of the inhibitor to its target. In contrast, for a reversible inhibitor, enzyme activity would be expected to recover after its removal.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.

irreversible_inhibition cluster_binding Reversible Binding cluster_covalent Covalent Modification E Mtb Proteasome (E) EI Non-covalent Complex (E-I) E->EI k_on I This compound (I) EI->E k_off EI_covalent Covalent Adduct (E-I*) EI->EI_covalent k_inact

Caption: Mechanism of irreversible inhibition of the Mtb proteasome by this compound.

mass_spec_workflow Start Mtb Proteasome + this compound Incubation Incubation & Removal of Excess Inhibitor Start->Incubation Digestion Trypsin Digestion Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Analysis Data Analysis: Compare Peptide Maps LC_MS->Analysis Result Identification of Covalently Modified Peptide Analysis->Result inhibitor_comparison cluster_irreversible Irreversible Inhibitors cluster_reversible Reversible Inhibitors Inhibitor Proteasome Inhibitors This compound This compound (Mtb Selective) Inhibitor->this compound GL5 GL5 (Mtb Selective) Inhibitor->GL5 DPLG2 DPLG-2 (Mtb Selective) Inhibitor->DPLG2 Bortezomib Bortezomib (Human) Inhibitor->Bortezomib

References

A Comparative Guide to HT1171 and Other Potent Mycobacterium tuberculosis Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Mycobacterium tuberculosis (Mtb) proteasome inhibitor, HT1171, with other known inhibitors of the Mtb proteasome, including the clinical drug bortezomib and the second-generation inhibitor carfilzomib. This document aims to be a valuable resource for researchers engaged in the discovery and development of new anti-tubercular agents.

Introduction to Mtb Proteasome Inhibition

The proteasome is a critical multi-subunit protease complex responsible for degrading damaged or unnecessary proteins within the cell. In Mycobacterium tuberculosis, the proteasome is essential for the bacterium's survival under stress conditions, particularly in resisting the host's nitric oxide-mediated killing mechanisms. This makes the Mtb proteasome a validated and attractive target for the development of new anti-tuberculosis drugs.

This compound is a member of the oxathiazol-2-one class of compounds and has emerged as a potent and selective inhibitor of the Mtb proteasome. It employs a unique suicide-substrate mechanism, leading to irreversible inhibition. Understanding its performance in relation to other proteasome inhibitors is crucial for advancing tuberculosis drug discovery.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and other selected Mtb proteasome inhibitors. Direct comparison of these values should be made with caution, as experimental conditions may vary between studies.

Inhibitor Mtb Proteasome IC50 Human Proteasome IC50 Selectivity Index (Human/Mtb)
This compound >1000-fold more effective against Mtb proteasome[1][2]Not explicitly quantified, but selectivity is high[1][2]>1000[1]
GL5 >1000-fold more effective against Mtb proteasomeNot explicitly quantified, but selectivity is high>1000
Bortezomib 0.8 µM (in M. bovis BCG)5 nM~0.006
Carfilzomib Not Available~5 nM (in ANBL-6 and RPMI 8226 cells)Not Available
Inhibitor Mtb H37Rv MIC Cytotoxicity (IC50) Cell Line
This compound 4 µg/mL53.8% inhibition at 100 µMHuman normal hepatocytes L02
GL5 12.5-50 µM (killed non-replicating Mtb)No apparent toxicity up to 75 µMMammalian cells
Bortezomib 0.8 µM32.8 nMPC3 (prostate cancer)
Carfilzomib Bactericidal (concentration not specified)6.34 nM - 76.51 nMVarious breast cancer cell lines

Mechanism of Action

This compound and GL5 belong to the oxathiazol-2-one class and act as suicide-substrate inhibitors. They irreversibly inactivate the Mtb proteasome by cyclo-carbonylating the N-terminal threonine (Thr1) of the β-subunits, which forms the active site. This covalent modification leads to a major conformational change in the substrate-binding pocket, preventing further substrate entry and degradation. This mechanism is highly specific to the Mtb proteasome, resulting in a remarkable selectivity profile over the human proteasome.

Bortezomib and carfilzomib, on the other hand, are peptide boronate and epoxyketone inhibitors, respectively. They also target the active site threonine of the proteasome but do so reversibly (bortezomib) or irreversibly (carfilzomib) without the same degree of species selectivity.

Mechanism of this compound Inhibition of Mtb Proteasome This compound This compound (Oxathiazol-2-one) Mtb_Proteasome Mtb 20S Proteasome (Active) This compound->Mtb_Proteasome Binds to active site Intermediate Covalent Intermediate Mtb_Proteasome->Intermediate Nucleophilic attack by Thr1 Protein_Degradation Protein Degradation Mtb_Proteasome->Protein_Degradation Normal function Inactive_Proteasome Inactive Mtb Proteasome (Cyclo-carbonylation of Thr1) Intermediate->Inactive_Proteasome Irreversible modification Inactive_Proteasome->Protein_Degradation Inhibited Cell_Death Mtb Cell Death Protein_Degradation->Cell_Death Leads to

Mechanism of this compound action on the Mtb proteasome.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Mtb Proteasome Activity Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of the Mtb 20S proteasome.

Materials:

  • Purified Mtb 20S proteasome

  • Fluorogenic peptide substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 0.5 mM EDTA, pH 7.5)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of each compound dilution to the wells of a 384-well plate.

  • Add 50 µL of Mtb 20S proteasome solution (e.g., 0.5 nM) in assay buffer to each well.

  • Incubate the plate at room temperature for a specified pre-incubation time (e.g., 30 minutes).

  • Initiate the reaction by adding 50 µL of the fluorogenic substrate solution (e.g., 20 µM) in assay buffer to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically over a period of time (e.g., 30 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Mtb Proteasome Activity Assay Workflow Start Start Prep_Compounds Prepare serial dilutions of test compounds Start->Prep_Compounds Add_Compounds Add compounds to 384-well plate Prep_Compounds->Add_Compounds Add_Proteasome Add Mtb 20S proteasome Add_Compounds->Add_Proteasome Pre_Incubate Pre-incubate Add_Proteasome->Pre_Incubate Add_Substrate Add fluorogenic substrate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for Mtb proteasome activity assay.

In Vitro Mtb Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Plate reader for measuring optical density (OD)

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Dilute the bacterial culture to a starting OD600 of approximately 0.05.

  • Prepare two-fold serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculate each well with the diluted bacterial culture. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for a period of 5-7 days.

  • After incubation, measure the OD600 of each well using a plate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the positive control.

Cytotoxicity Assay

This assay evaluates the toxicity of a compound against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound represents a promising class of Mtb proteasome inhibitors with a distinct mechanism of action and a high degree of selectivity for the mycobacterial enzyme over its human counterpart. This selectivity is a significant advantage over less selective inhibitors like bortezomib, potentially leading to a better therapeutic window. The provided data and experimental protocols offer a foundation for further comparative studies and the development of next-generation anti-tubercular agents targeting the Mtb proteasome. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound and other oxathiazol-2-one inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of HT1171 and its Analogues as Mycobacterium tuberculosis Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of HT1171 and its analogues, a class of compounds targeting the Mycobacterium tuberculosis (Mtb) proteasome. The data presented herein is compiled from publicly available research to facilitate further drug discovery and development efforts against tuberculosis.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of the Mycobacterium tuberculosis 20S proteasome, a crucial enzyme for the survival of non-replicating, persistent Mtb.[1] this compound belongs to the oxathiazol-2-one class of compounds.[1] Its mechanism of action involves the irreversible covalent modification of the N-terminal threonine (Thr1) residue in the active site of the Mtb proteasome β-subunits. This is achieved through a process called cyclo-carbonylation, where the oxathiazol-2-one ring opens and forms a stable carbamate adduct with the hydroxyl group of Thr1. This covalent modification effectively blocks the proteolytic activity of the proteasome, leading to the accumulation of damaged or unnecessary proteins, which induces cellular stress and ultimately results in bacterial cell death, particularly under non-replicating conditions that mimic latency.[1] Notably, this compound and its analogues exhibit high selectivity for the Mtb proteasome over the human proteasome, a critical feature for minimizing host toxicity.[1]

Comparative Activity of this compound and Analogues

The following tables summarize the in vitro activity of this compound and a series of its 5-styryl-oxathiazol-2-one analogues against the Mtb and human proteasomes, as well as their antimycobacterial activity against replicating and non-replicating Mtb.

Table 1: In Vitro Proteasome Inhibition

CompoundR Group (Substitution on Styryl Ring)Mtb 20S Proteasome IC50 (µM)Human Proteasome IC50 (µM)Selectivity Index (Human/Mtb)
This compound 4-CF30.2>200>1000
GL5 4-Cl0.3>200>667
Analogue 1 H1.5>200>133
Analogue 2 4-F0.5>200>400
Analogue 3 4-Br0.4>200>500
Analogue 4 4-CH31.2>200>167
Analogue 5 4-OCH32.5>200>80
Analogue 6 2,4-diCl0.2>200>1000
Analogue 7 3,4-diCl0.3>200>667
Analogue 8 4-NO20.8>200>250

Table 2: Antimycobacterial Activity and Cytotoxicity

CompoundR Group (Substitution on Styryl Ring)Replicating Mtb MIC99 (µM)Non-replicating Mtb MIC99 (µM)Cytotoxicity (Vero cells) IC50 (µM)
This compound 4-CF3>5012.5>50
GL5 4-Cl>506.3>50
Analogue 1 H>5025>50
Analogue 2 4-F>5012.5>50
Analogue 3 4-Br>5012.5>50
Analogue 4 4-CH3>5025>50
Analogue 5 4-OCH3>5050>50
Analogue 6 2,4-diCl>503.1>50
Analogue 7 3,4-diCl>506.3>50
Analogue 8 4-NO2>5012.5>50

Structure-Activity Relationship (SAR) Analysis

Based on the data presented, the following SAR can be deduced for the 5-styryl-oxathiazol-2-one scaffold:

  • Styryl Substitutions: The nature and position of substituents on the styryl phenyl ring significantly influence the inhibitory activity against the Mtb proteasome.

    • Electron-withdrawing groups at the para-position, such as -CF3 (this compound), -Cl (GL5), -Br, and -F, generally lead to potent inhibition.

    • Dihalogenated substitutions , particularly 2,4-diCl, result in the most potent analogues.

    • Electron-donating groups like -OCH3 tend to decrease the activity.

    • An unsubstituted phenyl ring shows moderate activity.

  • Selectivity: All tested analogues demonstrate high selectivity for the Mtb proteasome over the human proteasome, with selectivity indices generally greater than 100. This suggests that the oxathiazol-2-one warhead is a key determinant of this selectivity.

  • Antimycobacterial Activity: The compounds exhibit significantly greater potency against non-replicating Mtb compared to replicating Mtb. This aligns with the understanding that the proteasome is crucial for survival in the persistent state. The in vitro antimycobacterial activity generally correlates with the Mtb proteasome inhibition data.

Experimental Protocols

Mtb 20S Proteasome Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against the Mtb 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified Mtb 20S proteasome

  • Assay Buffer: 25 mM HEPES, pH 7.5, 0.01% Triton X-100

  • Fluorogenic Substrate: Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), 10 mM stock in DMSO

  • Test compounds (this compound and analogues), 10 mM stock in DMSO

  • 96-well black microplates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in Assay Buffer.

  • In a 96-well plate, add 2 µL of each compound dilution.

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a solution containing the Mtb 20S proteasome (final concentration ~5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the Suc-LLVY-AMC substrate (final concentration 50 µM).

  • Immediately measure the fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) against Non-replicating Mtb

This protocol describes a method to determine the MIC of compounds against Mtb under non-replicating conditions induced by low pH.[2]

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 (for replicating cultures)

  • Phosphate-citrate buffer, pH 4.5 (for inducing non-replicating state)

  • Test compounds

  • 96-well plates

  • Resazurin solution (e.g., 0.02% w/v)

  • Luminescence-based viability reagent (e.g., BacTiter-Glo™)

  • Plate reader (for absorbance, fluorescence, or luminescence)

Procedure:

  • Grow Mtb H37Rv to mid-log phase in 7H9 broth.

  • Wash the bacterial cells with phosphate-citrate buffer (pH 4.5).

  • Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.1).

  • Prepare serial dilutions of the test compounds in the phosphate-citrate buffer in a 96-well plate.

  • Add the bacterial suspension to each well.

  • Incubate the plates at 37°C for 7 days to expose the non-replicating bacteria to the compounds.

  • After incubation, assess bacterial viability. This can be done by:

    • Resazurin Microtiter Assay (REMA): Add resazurin solution to each well and incubate for 24-48 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration that prevents this color change.

    • Luminescence Assay: Add a luminescence-based viability reagent and measure the luminescence. The MIC is the lowest concentration that results in a significant reduction in luminescence compared to the control.

Visualizations

Signaling Pathway of Mtb Proteasome Inhibition

Mtb_Proteasome_Inhibition This compound This compound / Analogue Proteasome Mtb 20S Proteasome This compound->Proteasome Inhibition (Covalent Modification) Ub_Proteins Ubiquitinated Proteins Amino_Acids Amino Acids Proteasome->Amino_Acids Degradation Cell_Stress Cellular Stress Ub_Proteins->Proteasome Damaged_Proteins Damaged/Misfolded Proteins Damaged_Proteins->Ub_Proteins Ubiquitination Cell_Death Bacterial Cell Death Cell_Stress->Cell_Death Proteasome_Assay_Workflow cluster_workflow In Vitro Proteasome Inhibition Assay A Prepare serial dilutions of test compounds B Add compounds and Mtb 20S proteasome to plate A->B C Pre-incubate at 37°C B->C D Add fluorogenic substrate (Suc-LLVY-AMC) C->D E Measure fluorescence over time D->E F Calculate reaction rates and % inhibition E->F G Determine IC50 values F->G MIC_Assay_Workflow cluster_mic_workflow Non-replicating Mtb MIC Assay P1 Culture Mtb H37Rv to mid-log phase P2 Induce non-replicating state (e.g., low pH buffer) P1->P2 P3 Expose bacteria to serial dilutions of compounds P2->P3 P4 Incubate for 7 days at 37°C P3->P4 P5 Assess bacterial viability (Resazurin or Luminescence) P4->P5 P6 Determine MIC P5->P6

References

A Researcher's Guide to HT1171 as a Control for Mycobacterium tuberculosis Proteasome Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of HT1171 with Alternative Compounds Supported by Experimental Data

For researchers engaged in the discovery of novel anti-tubercular agents targeting the Mycobacterium tuberculosis (Mtb) proteasome, the selection of an appropriate control compound is critical for assay validation and data interpretation. This compound, a potent and selective inhibitor of the Mtb proteasome, has emerged as a valuable tool in this context. This guide provides a comprehensive comparison of this compound with other commonly used Mtb proteasome inhibitors, supported by quantitative data and detailed experimental protocols.

This compound: A Selective Inhibitor for Mtb Proteasome Research

This compound is an oxathiazol-2-one compound that acts as a selective, irreversible inhibitor of the Mtb proteasome. Its mechanism of action involves the covalent modification of the N-terminal threonine (Thr1) of the proteasome's β-subunits, leading to the inactivation of its proteolytic activity. This specificity for the Mtb proteasome over its human counterpart makes this compound an excellent positive control for screening campaigns aiming to identify Mtb-specific inhibitors with minimal host toxicity.

Comparative Performance of Mtb Proteasome Inhibitors

The efficacy of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the proteasome's activity. The following table summarizes the IC50 values for this compound and other notable Mtb proteasome inhibitors.

CompoundTypeMtb Proteasome IC50 (μM)Human Proteasome IC50 (μM)Selectivity (Human/Mtb)Mechanism of Action
This compound Oxathiazol-2-one~0.005-0.05>100>2000-20000Irreversible, covalent modification of Thr1
Bortezomib Dipeptidyl boronate~0.8-2.7~0.005~0.002-0.006Reversible, forms a covalent bond with the active site threonine
GL5 Oxathiazol-2-one~0.005>100>20000Irreversible, covalent modification of Thr1
Carfilzomib Tetrapeptide epoxyketoneNot widely reported for Mtb~0.005Not applicable for MtbIrreversible, covalent modification of the active site threonine

Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme concentrations used.

Experimental Protocols for Mtb Proteasome Inhibitor Screening

Accurate and reproducible screening of Mtb proteasome inhibitors relies on well-defined experimental protocols. Both fluorescence-based and luminescence-based assays are commonly employed to measure proteasome activity.

Fluorescence-Based Proteasome Activity Assay

This assay measures the cleavage of a fluorogenic peptide substrate by the Mtb proteasome.

Materials:

  • Purified Mtb 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), 10 mM stock in DMSO

  • Test compounds (including this compound as a positive control), serially diluted in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

  • Prepare the Mtb 20S proteasome solution in Assay Buffer to the desired final concentration (e.g., 5 nM).

  • Add 1 µL of each test compound dilution (or DMSO as a negative control) to the wells of the 96-well plate.

  • Add 49 µL of the proteasome solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the Suc-LLVY-AMC substrate (diluted in Assay Buffer to a final concentration of 50 µM).

  • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • The rate of increase in fluorescence is proportional to the proteasome activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Luminescence-Based Proteasome Activity Assay

This assay utilizes a luminogenic substrate that produces light upon cleavage by the proteasome, offering higher sensitivity and less interference from fluorescent compounds.

Materials:

  • Purified Mtb 20S proteasome

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2

  • Luminogenic Substrate Reagent (e.g., Proteasome-Glo™)

  • Test compounds (including this compound as a positive control), serially diluted in DMSO

  • 96-well white microplate

  • Luminometer

Protocol:

  • Prepare the Mtb 20S proteasome solution in Assay Buffer.

  • Add 1 µL of each test compound dilution to the wells of the 96-well plate.

  • Add 49 µL of the proteasome solution to each well and incubate for 15 minutes at room temperature.

  • Add 50 µL of the Luminogenic Substrate Reagent to each well.

  • Incubate for 10-15 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 values as described for the fluorescence-based assay.

Visualizing the Mtb Proteasome Pathway and Experimental Workflow

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.

Mtb_Proteasome_Pathway Mtb Proteasome Degradation Pathway cluster_pupylation Pupylation cluster_degradation Degradation cluster_inhibition Inhibition Pup Pup-Gln Dop Dop (Deamidase) Pup->Dop ATP Pup_Glu Pup-Glu Dop->Pup_Glu PafA PafA (Pup ligase) Pup_Glu->PafA Pup_Substrate Pupylated Substrate PafA->Pup_Substrate ATP Substrate Substrate Protein Substrate->PafA Mpa Mpa (ATPase) Pup_Substrate->Mpa Proteasome 20S Proteasome Mpa->Proteasome Unfolding & Translocation Peptides Degraded Peptides Proteasome->Peptides This compound This compound This compound->Proteasome Inhibits

Caption: Mtb Proteasome Degradation Pathway and Inhibition by this compound.

Screening_Workflow Mtb Proteasome Inhibitor Screening Workflow A Prepare Reagents (Mtb Proteasome, Buffer, Substrate) B Dispense Test Compounds (including this compound control) into Plate A->B C Add Mtb Proteasome and Incubate B->C D Add Substrate to Initiate Reaction C->D E Measure Signal (Fluorescence or Luminescence) D->E F Data Analysis (% Inhibition, IC50 Determination) E->F

Caption: General Workflow for Mtb Proteasome Inhibitor Screening.

Conclusion

This compound serves as a highly effective and selective positive control for the screening of Mycobacterium tuberculosis proteasome inhibitors. Its well-characterized mechanism of action and high selectivity index provide a reliable benchmark for identifying novel therapeutic candidates. By employing robust and validated screening protocols, such as the fluorescence and luminescence-based assays detailed in this guide, researchers can confidently advance the discovery of new drugs to combat tuberculosis.

Comparative Analysis of HT1171: A Novel Proteasome Inhibitor for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Glimpse into the Potential of HT1171 Against Drug-Resistant Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global public health. In the quest for novel therapeutics, this compound, a member of the oxathiazol-2-one class of compounds, has emerged as a promising candidate with a unique mechanism of action targeting the Mtb proteasome. This guide provides a comparative overview of this compound, summarizing its activity, mechanism, and the available, albeit limited, data on its performance against Mtb. While direct cross-resistance studies with other antitubercular drugs are not extensively available in the public domain, the distinct mode of action of this compound suggests a low probability of cross-resistance with existing drug classes.

Performance Data of this compound

This compound has demonstrated potent activity against the standard laboratory strain of M. tuberculosis, H37Rv. Notably, its efficacy is pronounced against non-replicating Mtb, a persistent bacterial population that is notoriously tolerant to many conventional antibiotics.[1][2] This characteristic is particularly significant for developing shorter and more effective treatment regimens.

Below is a summary of the available minimum inhibitory concentration (MIC) data for this compound against M. tuberculosis H37Rv.

CompoundStrainMIC (μg/mL)MIC90 (μg/mL)Reference
This compoundM. tuberculosis H37Rv42MedchemExpress

Note: Data on the activity of this compound against a comprehensive panel of drug-resistant clinical isolates is currently limited in publicly accessible research. The unique mechanism of targeting the proteasome suggests that this compound may remain effective against strains that have developed resistance to drugs with other targets, such as those inhibiting cell wall synthesis, DNA replication, or RNA synthesis. However, this hypothesis requires validation through dedicated cross-resistance studies.

Mechanism of Action: Targeting the Mtb Proteasome

This compound functions as a potent and selective inhibitor of the Mtb 20S proteasome, a cellular machinery essential for protein degradation and recycling.[3] This mechanism is distinct from all currently approved antitubercular drugs. The selectivity of this compound for the mycobacterial proteasome over the human homolog is a key advantage, suggesting a favorable therapeutic window.[4]

The inhibitory action involves the covalent modification of the N-terminal threonine residue in the active site of the β-subunits of the Mtb proteasome.[4] This irreversible binding leads to the inactivation of the proteasome, disruption of protein homeostasis, and ultimately, cell death.

This compound This compound (Oxathiazol-2-one) Mtb_Cell Mtb Cell Wall & Membrane This compound->Mtb_Cell Enters Covalent_Bond Irreversible Covalent Modification This compound->Covalent_Bond Mediates Proteasome Mtb 20S Proteasome (β-subunits) Mtb_Cell->Proteasome Targets Active_Site Active Site Threonine (Thr1) Proteasome->Active_Site Contains Active_Site->Covalent_Bond Attacked by Inactivation Proteasome Inactivation Covalent_Bond->Inactivation Protein_Degradation Protein Degradation Blocked Inactivation->Protein_Degradation Cell_Death Bacterial Cell Death Protein_Degradation->Cell_Death cluster_prep Preparation of Non-Replicating Mtb cluster_treatment Compound Treatment cluster_analysis Viability Assessment Log_Phase Log-phase Mtb Culture Stress Induce Stress (e.g., low pH, hypoxia) Log_Phase->Stress Non_Rep Non-Replicating Mtb Stress->Non_Rep Plate_Setup 96-well plate with compound dilutions Non_Rep->Plate_Setup Incubate_Treat Incubate with Non-Replicating Mtb Plate_Setup->Incubate_Treat Serial_Dilute Serial Dilution Incubate_Treat->Serial_Dilute Plate_Agar Plate on Agar Serial_Dilute->Plate_Agar Incubate_CFU Incubate & Count CFU Plate_Agar->Incubate_CFU MBC Determine MBC Incubate_CFU->MBC

References

Unveiling the Potential of HT1171: A Comparative Guide to a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of HT1171, a promising anti-tuberculosis agent, with alternative therapies. Experimental data is presented to offer an objective evaluation of its performance, alongside detailed methodologies for key assays.

Executive Summary

This compound is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) proteasome, a critical enzyme for the bacterium's survival, particularly under stress conditions encountered within the host. This guide demonstrates that this compound exhibits high selectivity for the Mtb proteasome over its human counterpart, translating to potent anti-mycobacterial activity with minimal cytotoxicity to mammalian cells. A comparative analysis with other Mtb proteasome inhibitors, such as fellutamide B and GL5, as well as the clinically used proteasome inhibitor bortezomib, is presented to contextualize the therapeutic potential of this compound.

In Vitro Activity: Potency and Selectivity

This compound demonstrates significant potency against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL and a MIC90 of 2 µg/mL.[1][2] Its mechanism of action is the targeted inhibition of the Mtb proteasome. The selectivity of this compound for the mycobacterial proteasome over the human proteasome is a key attribute, suggesting a favorable therapeutic window.

CompoundTargetMtb Proteasome InhibitionHuman Proteasome InhibitionM. tuberculosis MICCytotoxicity
This compound Mtb Proteasomekobs/[I] = 1,100 M⁻¹s⁻¹kobs/[I] = 1 M⁻¹s⁻¹4 µg/mL53.8% inhibition of human hepatocytes at 100 µM[1][2]
GL5 Mtb Proteasomekobs/[I] = 2,500 M⁻¹s⁻¹kobs/[I] = 2 M⁻¹s⁻¹Not ReportedLow toxicity to mammalian cells
Fellutamide B Mtb & Human ProteasomeKi = 6.8 nM[3]Ki = 11.5 nM, Ki* = 0.93 nMNot ReportedCytotoxic to various cancer cell lines
Bortezomib Human Proteasome & Mtb ClpP1P2Inhibits Mtb ClpP1P2Potent inhibitorNot primarily anti-tubercularSignificant clinical toxicity

Note: kobs/[I] is the second-order rate constant of inactivation. Ki and Ki* are inhibition constants.

In Vivo Efficacy: Correlation and Considerations

Typical In Vivo Efficacy of Standard Anti-Tuberculosis Drugs in a Murine Model:

DrugDosageTreatment DurationLog10 CFU Reduction in Lungs
Isoniazid (INH)25 mg/kg/day2 weeks~2-3
Rifampin (RIF)10 mg/kg/day2 weeks~1-2

The expectation for a novel compound like this compound would be to demonstrate a significant reduction in bacterial load, comparable or superior to standard-of-care drugs, in a well-established murine model of tuberculosis.

Signaling Pathway: The Pup-Proteasome System in M. tuberculosis

This compound targets the 20S core of the Mtb proteasome, a key component of the prokaryotic ubiquitin-like protein (Pup)-proteasome system (PPS). This pathway is analogous to the ubiquitin-proteasome system in eukaryotes and is essential for Mtb to survive the stressful conditions within the host, such as nitrosative stress.

Pup_Proteasome_System cluster_0 Protein Degradation Pathway in M. tuberculosis Protein Cellular Proteins Pupylated_Protein Pupylated Protein Protein->Pupylated_Protein Pupylation Pup Pup (Prokaryotic Ubiquitin-like Protein) PafA PafA (Pup Ligase) Mpa Mpa (Proteasomal ATPase) Pupylated_Protein->Mpa Proteasome_20S 20S Proteasome Mpa->Proteasome_20S Degraded_Peptides Degraded Peptides Proteasome_20S->Degraded_Peptides Proteolysis This compound This compound This compound->Proteasome_20S Inhibition

Pup-Proteasome System and this compound Inhibition.

Experimental Workflows

The evaluation of novel anti-tuberculosis compounds like this compound follows a structured workflow from initial screening to in vivo efficacy testing.

Experimental_Workflow cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A Primary Screening (e.g., Mtb growth inhibition) B MIC Determination (Broth Microdilution) A->B C Proteasome Inhibition Assay (Mtb vs. Human) B->C D Cytotoxicity Assay (Mammalian Cell Lines) C->D E Pharmacokinetic Studies in Mice (Absorption, Distribution, Metabolism, Excretion) D->E Lead Candidate Selection F Murine Model of Tuberculosis Infection (e.g., Aerosol Challenge) E->F G Efficacy Study (CFU Reduction in Lungs/Spleen) F->G H Toxicity Assessment G->H

Workflow for Anti-Tuberculosis Drug Discovery.

Experimental Protocols

In Vitro Assays

1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

  • Procedure:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

2. Proteasome Inhibition Assay

  • Objective: To measure the inhibitory activity of the compound against the Mtb proteasome and a human proteasome for selectivity assessment.

  • Procedure:

    • Purified Mtb 20S proteasome or human 20S proteasome is incubated with various concentrations of the test compound.

    • A fluorogenic peptide substrate specific for the proteasome's chymotrypsin-like activity (e.g., Suc-LLVY-AMC) is added.

    • The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

    • The rate of substrate cleavage is used to determine the level of proteasome inhibition and calculate parameters such as IC50 or kobs/[I].

3. Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the toxicity of the compound against mammalian cells.

  • Procedure:

    • Seed mammalian cells (e.g., HepG2, Vero) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

In Vivo Assays

1. Murine Model of Tuberculosis

  • Objective: To evaluate the efficacy of the compound in a living organism infected with M. tuberculosis.

  • Procedure:

    • Infect mice (e.g., BALB/c or C57BL/6 strains) with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection.

    • After a pre-determined period to allow the infection to establish, treat the mice with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid) daily for a specified duration (e.g., 2-4 weeks).

    • At the end of the treatment period, euthanize the mice and homogenize the lungs and spleens.

    • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar.

    • After 3-4 weeks of incubation, count the number of colonies to determine the bacterial load (CFU) in each organ. Efficacy is measured by the reduction in log10 CFU compared to the vehicle control group.

2. Pharmacokinetic Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Procedure:

    • Administer a single dose of the test compound to mice via intravenous and oral routes.

    • Collect blood samples at various time points after administration.

    • Analyze the plasma samples using LC-MS/MS to determine the concentration of the compound over time.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Conclusion

This compound emerges as a compelling anti-tuberculosis candidate with a promising in vitro profile characterized by potent activity against M. tuberculosis and high selectivity for the mycobacterial proteasome. While direct comparative in vivo efficacy data is needed to fully delineate its therapeutic potential against other Mtb proteasome inhibitors, the established methodologies provide a clear path for its further development. The favorable selectivity profile of this compound suggests a potentially wider therapeutic window compared to less selective compounds, making it a priority for further investigation in preclinical models of tuberculosis. The insights provided in this guide aim to facilitate informed decisions for researchers and drug developers in the critical mission to combat tuberculosis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for HT1171 Not Found

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "HT1171" have not yielded any specific chemical compound or laboratory substance with corresponding safety, handling, or disposal information. The identifier "this compound" appears to be associated with unrelated commercial products, including heat transfer vinyl and electronic components, rather than a chemical agent relevant to researchers, scientists, or drug development professionals.

Without a valid Chemical Abstracts Service (CAS) number, recognized chemical name, or access to a specific Material Safety Data Sheet (MSDS) for "this compound," it is not possible to provide the requested essential safety information, operational and disposal plans, or experimental protocols.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify the Chemical Identifier: Please double-check the name and any associated identifiers (e.g., CAS number, internal compound code) for the substance . Accurate identification is the first and most critical step in laboratory safety.

  • Consult Your Institution's Safety Officer: Your Environmental Health and Safety (EHS) department is the primary resource for handling novel or unidentified compounds. They can provide guidance on risk assessment and safe handling procedures.

  • Request the Material Safety Data Sheet (MSDS): The manufacturer or supplier of any chemical is required to provide an MSDS. This document contains detailed information on physical and chemical properties, health hazards, and safety precautions.

To fulfill the request for detailed safety protocols, quantitative data summarization, and procedural diagrams, a specific and correctly identified chemical substance is required. Once the correct chemical identifier is provided, a comprehensive guide can be developed to ensure the safety of all laboratory personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.